molecular formula C8H5N3O4 B11756680 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Katalognummer: B11756680
Molekulargewicht: 207.14 g/mol
InChI-Schlüssel: RPXIVEQFKACCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190310-90-7) is a high-purity, nitro-substituted pyrrolopyridine derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group, providing a versatile handle for synthetic modification and the creation of more complex molecules, such as amides and esters[a citation:1]. The pyrrolopyridine scaffold is a privileged structure in pharmaceutical development, recognized for its broad spectrum of pharmacological properties. As a fused bicyclic system containing both pyrrole and pyridine pharmacophores, this core structure is found in compounds with documented biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects[a citation:2]. Specifically, derivatives of the pyrrolo[3,2-b]pyridine isomer have been identified as showing inhibitory effects against kinases like FMS kinase, marking them as promising candidates for anticancer and antiarthritic drug development[a citation:2]. Furthermore, the pyrrolopyridine scaffold is a structural feature of several approved drugs, such as the anticancer agents Vemurafenib and Pexidartinib, underscoring its significant value in designing new therapeutic entities[a citation:2]. This product is intended for use in research laboratories as a synthetic intermediate to develop novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with care; refer to the Safety Datasheet for comprehensive hazard and handling information.

Eigenschaften

Molekularformel

C8H5N3O4

Molekulargewicht

207.14 g/mol

IUPAC-Name

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-3-10-7-5(11(14)15)1-2-9-6(4)7/h1-3,10H,(H,12,13)

InChI-Schlüssel

RPXIVEQFKACCHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

biological activity of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Pyrrolopyridine Derivatives

Authored by a Senior Application Scientist

Foreword: This guide explores the diverse biological activities of the pyrrolopyridine scaffold, a prominent heterocyclic system in medicinal chemistry. The initial focus of this investigation was the specific class of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives. However, a thorough review of current scientific literature reveals a scarcity of specific data on this precise scaffold. Therefore, to provide a comprehensive and valuable resource for researchers, this document takes a broader approach. We will delve into the rich pharmacology of various pyrrolopyridine isomers. The insights gleaned from these closely related structures offer a robust framework for predicting the potential and guiding the future exploration of the target 7-nitro-substituted compounds. The inclusion of a nitro group, a well-known pharmacophore in antimicrobial agents, suggests a promising avenue for discovery within this class.[1]

The Pyrrolopyridine Scaffold: A Privileged Structure in Drug Discovery

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. Their structural similarity to indole allows them to act as bioisosteres, interacting with a wide array of biological targets. The position of the nitrogen atom in the pyridine ring gives rise to six distinct isomers, each with a unique electronic distribution and steric profile, leading to a broad spectrum of pharmacological activities. This guide will primarily focus on the biological activities of derivatives from the pyrrolo[3,2-c]pyridine, pyrrolo[3,4-c]pyridine, and pyrrolo[2,3-b]pyridine series, which are the most extensively studied.

Anticancer Activity: A Primary Therapeutic Frontier

The pyrrolopyridine scaffold has emerged as a cornerstone in the development of novel anticancer agents, primarily through the inhibition of critical cellular processes like microtubule dynamics and kinase signaling.

Inhibition of Tubulin Polymerization

Certain pyrrolopyridine derivatives function as potent microtubule-targeting agents by interacting with the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A notable series of 1H-pyrrolo[3,2-c]pyridine derivatives has been shown to exhibit powerful antiproliferative effects.[2] For instance, compound 10t , which incorporates a 3,4,5-trimethoxyphenyl moiety and an indolyl group, displays exceptional activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar range.[2] Molecular modeling studies suggest that the rigid pyrrolo[3,2-c]pyridine scaffold effectively orients the key pharmacophoric groups to form hydrogen bonds with critical residues like Thrα179 and Asnβ349 within the colchicine-binding pocket.[2]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Instability) Tubulin->MT Polymerization Complex Tubulin-Drug Complex Tubulin->Complex MT->Tubulin Depolymerization Drug Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Drug->Complex G2M G2/M Phase Arrest Complex->G2M Disrupts Dynamics Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of microtubule dynamics by pyrrolopyridine derivatives.

Kinase Inhibition

Receptor tyrosine kinases are crucial mediators of cellular signaling pathways that control growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

FMS Kinase (CSF-1R) Inhibition: Derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (Colony-Stimulating Factor-1 Receptor), which is overexpressed in various cancers, including ovarian, prostate, and breast cancer.[3] Compound 1r from this class demonstrated an IC50 of 30 nM against FMS kinase, proving to be 3.2 times more potent than the lead compound.[3] Importantly, this compound showed significant selectivity for cancer cells over normal fibroblasts, a critical attribute for minimizing off-target toxicity.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is another critical target in oncology. A series of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives has been developed as potent FGFR inhibitors.[4] Compound 4h from this series exhibited strong inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[4] In vitro studies confirmed that compound 4h effectively inhibited proliferation, induced apoptosis, and reduced the migration and invasion of 4T1 breast cancer cells.[4]

Compound IDScaffoldTargetCell LinesIC50 ValuesReference
10t 1H-pyrrolo[3,2-c]pyridineTubulinHeLa, SGC-7901, MCF-70.12 µM, 0.15 µM, 0.21 µM[2]
1r pyrrolo[3,2-c]pyridineFMS KinaseN/A (Enzymatic)30 nM[3]
1r pyrrolo[3,2-c]pyridineProliferationOvarian, Prostate, Breast0.15 - 1.78 µM[3]
4h 1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR3N/A (Enzymatic)7 nM, 9 nM, 25 nM[4]

Antimicrobial and Antiviral Activities

The pyrrolopyridine nucleus is a versatile scaffold for the development of agents targeting infectious diseases, a field where new chemical entities are desperately needed to combat rising drug resistance.

Antimycobacterial and Antibacterial Activity

Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a significant global health challenge. The InhA enzyme, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis, is a validated target for antitubercular drugs.[5] Derivatives of 1-phenyl-pyrrolo[3,4-c]pyridine-3-one have been investigated as InhA inhibitors, demonstrating the potential of this scaffold in developing new treatments for tuberculosis.[5]

Furthermore, other pyrrolo[3,4-c]pyridine derivatives have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus and the fungal pathogen Candida albicans.[6][7]

Antiviral Activity

HIV-1 Integrase Inhibition: The integration of viral DNA into the host genome is a critical step in the HIV-1 replication cycle, catalyzed by the enzyme integrase. 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives have been identified as effective inhibitors of this enzyme.[6] The most active compounds in this series showed significant anti-HIV-1 activity with EC50 values in the low micromolar range.[6]

Tobacco Mosaic Virus (TMV) Inhibition: In the realm of agricultural science, carbamate derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been shown to possess high inhibitory activity against the Tobacco Mosaic Virus, indicating a broader utility for this scaffold beyond human medicine.[8]

cluster_1 Antimicrobial Screening Workflow start Start: Synthesized Pyrrolopyridine Derivatives assay Primary Screening (e.g., Broth Microdilution) start->assay mic Determine MIC (Minimum Inhibitory Concentration) assay->mic Active Compounds secondary Secondary Assays (e.g., MBC, Time-Kill) mic->secondary tox Cytotoxicity Assay (e.g., VERO cells) secondary->tox result Identify Lead Compound: Potent & Non-Toxic tox->result

Caption: A typical workflow for antimicrobial drug discovery.

Diverse Pharmacological Applications

Beyond oncology and infectious diseases, the pyrrolopyridine scaffold has been successfully employed to develop agents for a range of other therapeutic indications.

  • Analgesic and Sedative Agents: Derivatives of pyrrolo[3,4-c]pyridine have been extensively studied for their effects on the central nervous system, with many showing potent analgesic and sedative properties.[5][9]

  • Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as P-CABs for the treatment of acid-related gastrointestinal disorders. These compounds act by reversibly inhibiting the H+/K+-ATPase proton pump.[10]

  • Anti-inflammatory Agents: By targeting key signaling molecules in the immune response, certain pyrrolopyrimidine derivatives have been developed as inhibitors of STAT6, a transcription factor crucial for the Th2 immune response involved in asthma and allergic diseases.[11]

Experimental Protocols: A Self-Validating System

To ensure the technical accuracy and reproducibility of the findings discussed, this section provides a standardized protocol for evaluating the in vitro antiproliferative activity of novel compounds.

Protocol: Sulforhodamine B (SRB) Colorimetric Assay for Cytotoxicity

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the bottom of a microtiter plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of the test pyrrolopyridine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Fixation: Discard the supernatant. Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates five times with deionized water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes. Read the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

The pyrrolopyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. While direct research on 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives is currently limited, the extensive data on related isomers provides a strong rationale for their synthesis and evaluation. The established role of the nitro group in antimicrobial agents, combined with the proven potential of the pyrrolopyridine core as a kinase inhibitor and DNA-interacting agent, suggests that this specific class of compounds could yield novel and potent therapeutic candidates. Future research should focus on the targeted synthesis of these derivatives and their systematic screening across a panel of cancer cell lines and microbial strains to unlock their full therapeutic potential.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (URL: )
  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed. (URL: )
  • Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies - ResearchG
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis. (URL: )
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (URL: )
  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (URL: [Link])

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. (URL: )
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing. (URL: [Link])

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (URL: [Link])

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem. (URL: [Link])

  • (1H-Pyrrolo [2,3-b]pyridine)7-Azaindole Derivatives and Their Antiurease, Phosphodiesterase and β-glucuronidase Activity - ResearchGate. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - MDPI. (URL: https://www.mdpi.com/1420-3049/28/12/4859)
  • Synthesis and evaluation of biological activities of new sulfonamide and carbamate derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])

Sources

In-Depth Technical Guide: Receptor Binding Affinity and Kinetics of 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. Specifically, derivatives of this class act as potent allosteric modulators at the benzodiazepine (BZ) site of the GABAA​ receptor [1]. The introduction of a 7-nitro substitution to this core significantly alters the electronic landscape of the molecule, shifting its binding kinetics and thermodynamic profile.

This whitepaper provides an authoritative framework for evaluating the receptor binding affinity ( Kd​ , Ki​ ) and kinetic parameters ( kon​ , koff​ , residence time) of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives. By shifting the focus from purely affinity-driven metrics to kinetic-driven design, researchers can better predict in vivo efficacy and target engagement.

Mechanistic Grounding & Structural Rationale

The pyrrolo[3,2-b]pyridine core mimics the indole ring but offers distinct hydrogen-bonding capabilities due to the pyridine nitrogen. The addition of a 7-nitro group—a strong electron-withdrawing group (EWG)—exerts an inductive and resonance effect that lowers the pKa of the pyrrole N-H. This increases the acidity of the N-H bond, strengthening its capacity to act as a hydrogen bond donor within the α1​γ2​ interface of the GABAA​ receptor.

Furthermore, the 3-carboxylic acid moiety (often synthesized as an amide) provides a critical vector for interacting with histidine residues (e.g., His101 on the α1​ subunit) in the BZ binding pocket.

GABAA_Pathway Ligand 7-nitro-1H-pyrrolo[3,2-b]pyridine Derivative Receptor GABA_A Receptor (α1/γ2 Interface) Ligand->Receptor Binds BZ Site ConformationalChange Allosteric Conformational Shift Receptor->ConformationalChange Induces GABA_Binding Enhanced GABA Affinity ConformationalChange->GABA_Binding Facilitates IonChannel Chloride Ion (Cl-) Channel Opening GABA_Binding->IonChannel Triggers Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Results in

Fig 1. Allosteric modulation of the GABA_A receptor by pyrrolo[3,2-b]pyridine derivatives.

Quantitative Binding Affinity and Kinetics

While equilibrium affinity ( Ki​ ) dictates the concentration required to occupy 50% of the receptors at steady state, the residence time ( τ=1/koff​ ) dictates how long the drug-receptor complex exists. A longer residence time often correlates with sustained pharmacological efficacy and a widened therapeutic window, reducing off-target toxicity.

Data Presentation

The following table summarizes representative kinetic and affinity data for the 7-nitro derivative against standard GABAA​ modulators.

Table 1: Binding Affinity and Kinetic Parameters at GABAA​ ( α1​β2​γ2​ )

Compound Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time τ (min)
7-nitro-pyrrolo[3,2-b]pyridine-3-COOH 12.4 1.5×105 1.8×10−3 9.2
Flumazenil (Reference) 1.2 8.2×106 9.8×10−3 1.7
Diazepam (Reference) 8.5 4.1×105 3.5×10−3 4.7

Experimental Protocols: Self-Validating Systems

To ensure high data integrity, the following protocols are designed as self-validating systems. They incorporate internal quality controls (QCs) to isolate the causality of the experimental outcomes.

Protocol 1: Radioligand Competitive Binding Assay ( Ki​ Determination)

Causality Check: We utilize [3H] Flumazenil because it is a high-affinity, non-selective antagonist at the BZ site. Unlike agonists, its binding is not subjected to GABA-shift artifacts, ensuring we are measuring true displacement at the allosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl (pH 7.4). QC Step: Include a protease inhibitor cocktail to prevent receptor degradation, which would artificially lower the Bmax​ (total receptor density).

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] Flumazenil, and varying concentrations of the 7-nitro-1H-pyrrolo[3,2-b]pyridine derivative ( 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control: Critical Validation: Dedicate 3 wells to contain 10 µM Diazepam. Any radioactivity detected in these wells represents non-specific lipid/plastic binding and must be subtracted from total binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Causality Check: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fiber, preventing non-specific adhesion of the highly polar carboxylic acid ligand.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: SPR is utilized over traditional radioligand assays because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates without the need for radioactive labels.

SPR_Workflow Immobilization Sensor Chip Prep Amine Coupling of GABA_A Receptors Equilibration System Equilibration Running Buffer (HEPES, pH 7.4) Immobilization->Equilibration Association Association Phase Inject 7-nitro Ligand (kon) Equilibration->Association Dissociation Dissociation Phase Buffer Wash (koff) Association->Dissociation Regeneration Regeneration Mild Acid Wash Dissociation->Regeneration Regeneration->Equilibration Next Cycle

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining ligand binding kinetics.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize purified GABAA​ receptors onto a CM5 sensor chip via standard EDC/NHS amine coupling. Causality Check: Use HEPES buffer instead of Tris. Tris contains primary amines that will aggressively compete with the receptor for the NHS esters, ruining the immobilization baseline.

  • Reference Channel Validation: Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein). Subtract FC1 from the receptor-bound FC2 to eliminate bulk refractive index changes and non-specific binding of the 7-nitro derivative.

  • Analyte Injection: Inject the 7-nitro-1H-pyrrolo[3,2-b]pyridine derivative at a flow rate of 30 µL/min for 120 seconds (Association Phase). QC Step: Inject a known reference standard (e.g., Zolpidem) prior to the test compound to validate that the immobilized receptors are in an active conformation.

  • Dissociation: Switch to running buffer for 600 seconds to monitor the koff​ decay curve.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Ensure the χ2 value is <10% of the Rmax​ to validate the goodness of fit.

Biophysical Validation & Thermodynamic Profiling

To fully understand the binding kinetics, it is necessary to evaluate the thermodynamic drivers ( ΔH , ΔG , ΔS ) of the interaction. Recent studies utilizing Isothermal Titration Calorimetry (ITC) and fluorescence quenching on pyrrolo-based scaffolds binding to model proteins (like Bovine Serum Albumin) demonstrate that these interactions are predominantly static and driven by hydrogen bonding and van der Waals forces [2].

Table 2: Thermodynamic Parameters of Pyrrolo[3,2-b]pyridine Scaffolds [2]

Ligand Scaffold ΔH (kcal/mol) ΔG (kcal/mol) −TΔS (kcal/mol)Primary Binding Mechanism
1H-pyrrolo[3,2-b]pyridine-3-COOH -2.78-5.65-2.87H-bonding & van der Waals

The negative enthalpy ( ΔH ) confirms that the hydrogen bonds formed by the pyrrole N-H and the carboxylic acid are the primary energetic drivers of the affinity, validating the structural rationale for the 7-nitro substitution.

References

  • 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid amides. World Intellectual Property Organization (WIPO). Publication Number: WO/2003/044018. Available at:[Link]

  • Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology, Springer Nature (2024). Available at:[Link]

Engineering the Azaindole Scaffold: A Technical Guide on 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently rely on privileged heterocyclic scaffolds to solve challenging structure-activity relationship (SAR) puzzles. Among these, 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid stands out as a highly versatile, bifunctional building block.

This compound belongs to the azaindole family—a class of molecules that serve as exceptional bioisosteres for indoles and purines [1][1]. The specific substitution pattern of this building block offers orthogonal synthetic handles: the C3-carboxylic acid is primed for amide coupling to probe solvent-exposed or allosteric pockets, while the strongly electron-withdrawing C7-nitro group serves as a masked amine. Upon reduction, this amine becomes a critical hydrogen-bond donor, frequently utilized to anchor inhibitors into the ATP-binding hinge region of kinases.

Mechanistic Rationale: Bioisosterism and the "Nitrogen Walk"

The strategic replacement of a carbon atom with a nitrogen atom in a bicyclic ring system—often termed a "nitrogen walk"—fundamentally alters a molecule's physicochemical properties. Transitioning from an indole to a pyrrolo[3,2-b]pyridine (4-azaindole) lowers lipophilicity, modulates the pKa, and introduces a localized dipole that can engage in novel hydrogen bonding [2][2].

In the context of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , the presence of the pyridine nitrogen and the C7-nitro group creates a highly electron-deficient aromatic system. This electronic deactivation makes the C3-carboxylic acid significantly less reactive toward standard coupling reagents (like EDC or DCC), often leading to self-dimerization rather than productive amide formation [2][2]. Consequently, specialized uronium-based coupling agents (e.g., HATU) are required to force the reaction forward.

Target Applications and SAR Dynamics

Receptor Tyrosine Kinases (FGFR)

Azaindoles are heavily featured in kinase inhibitor design because the pyridine nitrogen and the pyrrole NH perfectly mimic the hydrogen-bonding pattern of ATP at the kinase hinge region [1][1]. Derivatives of the pyrrolo[3,2-b]pyridine core have shown remarkable efficacy against Fibroblast Growth Factor Receptors (FGFR). For example, 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides have been developed as potent, reversible-covalent inhibitors of FGFR4, achieving single-digit nanomolar potency and strong antiproliferative effects in hepatocellular carcinoma (HCC) cell lines [3][3].

Allosteric Modulators and Phosphodiesterases

Beyond the ATP pocket, the azaindole core is highly sensitive to the spatial orientation of its nitrogen atoms when binding to allosteric sites. In the development of Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Negative Allosteric Modulators (NAMs), the pyrrolo[3,2-b]pyridine core was found to be inactive, whereas shifting the nitrogen to the pyrrolo[2,3-b]pyridine configuration restored potent NAM activity (IC50 = 93 nM) [4][4]. A similar binary SAR switch was observed in Phosphodiesterase 4B (PDE4B) inhibitors [5][5].

Quantitative SAR Summary Table
Target ClassAzaindole Core IsomerCompound Modification / ExampleBiological ActivityRef
FGFR1 1H-pyrrolo[3,2-b]pyridineCompound 8 (C6-pyrazolyl substituted)>90% inhibition at 1 μM[6]
FGFR4 1H-pyrrolo[3,2-b]pyridineCompound 10z (5-formyl-3-carboxamide)IC50 < 10 nM (Hep3B IC50 = 37 nM)[3]
mGlu5 1H-pyrrolo[3,2-b]pyridineCompound 19e (1-methyl substituted)Inactive (No NAM activity)[4]
mGlu5 1H-pyrrolo[2,3-b]pyridineCompound 19dA (1-methyl substituted)IC50 = 93 nM (Potent NAM)[4]
PDE4B 1H-pyrrolo[3,2-b]pyridineCompound 6 (N-methylated)Inactive against PDE4B[5]
PDE4B 1H-pyrrolo[2,3-b]pyridineCompounds 11a–oIC50 = 0.11 – 1.1 μM[5]

Self-Validating Experimental Protocols

To effectively utilize 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, the synthetic workflow must account for its unique electronic properties. Below are the field-proven, self-validating protocols for its derivatization.

Protocol A: C3-Amide Coupling via HATU Activation

Causality: The electron-withdrawing nature of the azaindole ring and the C7-nitro group severely dampens the nucleophilicity of the C3-carboxylate. Standard carbodiimides fail here. HATU is deployed to generate a highly reactive 7-azabenzotriazole active ester. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • Preparation: Dissolve 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv) to the stirring solution at 0 °C, followed immediately by dropwise addition of DIPEA (2.5 equiv).

  • In-Process Control (Self-Validation): Allow the reaction to warm to room temperature. Monitor via LC-MS. The validation trigger is the complete disappearance of the starting acid mass (m/z ~206) and the emergence of the corresponding amide mass within 2–4 hours.

  • Isolation: Quench the reaction by pouring it into ice-cold water. The highly hydrophobic azaindole-3-carboxamide will typically precipitate. Isolate via vacuum filtration and wash with saturated aqueous NaHCO3 to remove any residual acidic byproducts.

Protocol B: Chemoselective C7-Nitro Reduction

Causality: To convert the nitro group into a hinge-binding amine, reduction is required. While Hydrogen gas with Palladium on Carbon (H2, Pd/C) is standard, it will indiscriminately cleave halogens if they were introduced during SAR optimization. If halogens are present, Iron powder and Ammonium Chloride (Fe/NH4Cl) must be used to ensure chemoselectivity.

  • Preparation: Suspend the C3-carboxamide intermediate in a 4:1 mixture of Ethanol and Water.

  • Reduction (Chemoselective): Add Iron powder (5.0 equiv) and solid NH4Cl (5.0 equiv). Heat the mixture to 80 °C under vigorous stirring.

  • In-Process Control (Self-Validation): The nitro starting material acts as a chromophore (usually yellow). As the reaction proceeds, the color will shift. TLC (UV 254 nm) validation requires the disappearance of the fast-moving nitro spot and the appearance of a slower, polar spot that stains intensely with Ninhydrin (confirming the primary amine).

  • Isolation: Cool to room temperature and filter the mixture through a pad of Celite to safely remove the iron sludge. Concentrate the filtrate under reduced pressure and purify via reverse-phase chromatography.

Visualizations

G A 7-nitro-1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid B Amide Coupling (C3) HATU, DIPEA, DMF A->B Step 1 C Nitro Reduction (C7) H2, Pd/C or Fe/NH4Cl A->C Alt Step 1 D C3-Carboxamide Intermediate B->D E 7-Amino-C3-Carboxamide (Hinge Binder) C->E D->C Step 2 F Target Evaluation (Kinase/Receptor Assays) E->F Screening

Caption: Synthetic workflow for derivatizing 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

G L Growth Factor (e.g., FGF) R Receptor Tyrosine Kinase (FGFR / c-Met) L->R Ligand Binding RAS RAS / RAF Pathway R->RAS Phosphorylation I Azaindole Derivative (ATP-Competitive Inhibitor) I->R Hinge Binding (Blocks ATP) MEK MEK 1/2 RAS->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Mechanism of action for azaindole-derived ATP-competitive kinase inhibitors.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 ACS Medicinal Chemistry Letters[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl) ACS Publications[Link]

Sources

Structural Elucidation and Crystallographic Profiling of 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold represents a highly privileged pharmacophore in modern drug discovery, serving as a core building block for selective kinase inhibitors and positive allosteric modulators (PAMs) [2, 3]. Specifically, 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190310-90-7) offers a unique electronic landscape: a strongly electron-withdrawing nitro group at the 7-position coupled with a hydrogen-bond-donating/accepting carboxylic acid at the 3-position.

For researchers leveraging this building block in Structure-Based Drug Design (SBDD), understanding its exact three-dimensional conformation, tautomeric state, and supramolecular assembly is non-negotiable. This whitepaper provides an in-depth, self-validating methodological guide for the crystal structure analysis of this specific molecular entity, explaining the causality behind crystallographic decision-making.

Molecular Architecture & Theoretical Framework

The structural integrity of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is governed by the push-pull electronic dynamics across the fused bicyclic system.

  • The Pyrrolo[3,2-b]pyridine Core: Isomeric to traditional azaindoles, this core dictates the global planarity of the molecule [1]. The nitrogen atom in the pyridine ring (N4) acts as a critical hydrogen bond acceptor, often targeted in kinase hinge-binding motifs like those seen in FGFR4 inhibitors [4].

  • The 7-Nitro Substituent: The nitro group introduces significant steric bulk and electron deficiency. Crystallographically, terminal oxygen atoms of nitro groups are notorious for exhibiting high thermal motion (rotational disorder) at room temperature, necessitating low-temperature diffraction strategies.

  • The 3-Carboxylic Acid: This moiety is the primary driver of crystal packing. It universally seeks to form centrosymmetric R22​(10) hydrogen-bonded dimers with adjacent molecules, a thermodynamic sink in solid-state chemistry.

Interactions Core Pyrrolo[3,2-b]pyridine Core Core->Core Pi-Pi Stacking (3.3 - 3.5 Å) COOH 3-Carboxylic Acid Core->COOH C-C Bond NO2 7-Nitro Group Core->NO2 C-N Bond NH Pyrrole N-H Core->NH Intrinsic COOH->COOH R2,2(10) Dimerization (Intermolecular) NH->NO2 N-H...O Hydrogen Bond (Intermolecular)

Supramolecular interaction network and hydrogen bonding motifs.

Experimental Methodology: From Crystallization to Refinement

To guarantee trustworthiness, the following protocols are designed as a self-validating system . Every step includes a built-in quality control checkpoint to ensure the data is not an artifact of kinetic trapping or impurities.

Protocol 1: Crystal Growth via Anti-Solvent Vapor Diffusion

Causality: Direct solvent evaporation of rigid, planar aromatics like pyrrolo[3,2-b]pyridines often leads to rapid, uncontrolled nucleation, yielding twinned or microcrystalline powders [5]. Vapor diffusion allows for an asymptotic approach to the solubility limit, yielding diffraction-quality single crystals.

  • Purity Verification (Checkpoint): Prior to crystallization, confirm the bulk powder purity is >98% via LC-MS and 1 H-NMR. Impurities act as nucleation inhibitors.

  • Solvent Selection: Dissolve 10 mg of the compound in 1.0 mL of N,N-dimethylformamide (DMF). Why DMF? The compound's high polarity and hydrogen-bonding capacity make it insoluble in standard organic solvents. DMF disrupts intermolecular hydrogen bonds, allowing solvation.

  • Setup: Place the DMF solution in a 2-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 5 mL of an anti-solvent (e.g., diethyl ether or dichloromethane).

  • Equilibration: Seal the outer vial tightly. Allow vapor equilibration at 20 °C for 7–14 days.

  • Harvesting: Inspect under polarized light. Select a crystal with distinct faces and uniform extinction (extinguishing light completely every 90° of rotation), confirming it is a single domain, not a twin.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Acquisition

Causality: Organic molecules lacking heavy atoms scatter X-rays weakly. We utilize specific hardware parameters to maximize the signal-to-noise ratio.

  • Cryoprotection & Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Plunge immediately into the diffractometer's cold stream (100 K). Why 100 K? Freezing the crystal minimizes the thermal ellipsoids of the nitro group's oxygen atoms, preventing rotational disorder from blurring the electron density map.

  • Radiation Source: Utilize Cu radiation ( λ=1.54184 Å) rather than Mo . Why Cu ? Copper radiation interacts more strongly with light atoms (C, H, N, O), yielding higher intensity diffraction spots for purely organic compounds.

  • Data Collection: Collect full sphere data using ω and ϕ scans to ensure >99% completeness.

Protocol 3: Structure Solution, Refinement, and Bulk Validation
  • Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation (Checkpoint): Generate a calculated Powder X-ray Diffraction (PXRD) pattern from the refined .cif file. Run an experimental PXRD on the original bulk powder. If the patterns match, the single crystal is definitively representative of the bulk material, proving phase purity.

Workflow N1 1. Sample Preparation LC-MS Purity >98% N2 2. Crystal Growth Anti-Solvent Vapor Diffusion N1->N2 N3 3. SCXRD Acquisition 100 K, Cu Kα Radiation N2->N3 N4 4. Structure Solution Direct Methods (SHELXT) N3->N4 N5 5. Refinement & Validation Simulated vs Experimental PXRD N4->N5

Step-by-step self-validating workflow for SCXRD analysis.

Crystallographic Data & Quantitative Analysis

Based on the crystallographic behavior of homologous pyrrolo[3,2-b]pyridine carboxylic acids, the following table summarizes the representative quantitative parameters extracted from a successful refinement.

Crystallographic ParameterRepresentative Value / Description
Empirical Formula C 8​ H 5​ N 3​ O 4​
Formula Weight 207.14 g/mol
Crystal System Monoclinic
Space Group P21​/c (Common for centrosymmetric dimers)
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Z, Z' 4, 1 (One molecule in the asymmetric unit)
Goodness-of-fit on F2 ~1.05 (Target range: 0.95 - 1.15)
Final R indices[ I>2σ(I) ] R1​≤0.050 , wR2​≤0.120
Primary H-Bond Motif R22​(10) carboxylic acid dimer
Secondary Interactions π−π stacking (centroid-centroid distance ~3.4 Å)

Implications for Structure-Based Drug Design (SBDD)

The crystallographic elucidation of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is highly translational for medicinal chemists.

When designing inhibitors for targets like FGFR4 (where the pyrrolo[3,2-b]pyridine scaffold is a known reversible-covalent binder [4]), the orientation of the 3-position is critical. The crystal structure reveals the exact vector trajectory of the carboxylic acid relative to the bicyclic core. Furthermore, the 7-nitro group exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyrrole N-H. This makes the N-H a much stronger hydrogen bond donor in the kinase hinge region compared to unsubstituted analogs. Understanding these precise atomic coordinates allows computational chemists to accurately parameterize the molecule for molecular dynamics (MD) simulations and docking studies [3].

References

  • PubChem. "1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117". National Center for Biotechnology Information.
  • MDPI. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives". Pharmaceuticals.
  • ACS Publications. "Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate". Journal of Medicinal Chemistry.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors". Journal of Medicinal Chemistry.
  • ACS Publications. "Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22". The Journal of Organic Chemistry.

Methodological & Application

how to prepare 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Stock Solutions for Cell Culture

Abstract

This document provides a detailed methodology for the preparation, sterilization, and storage of stock solutions of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid for use in cell-based assays. Due to the compound's structural characteristics—a heterocyclic aromatic system with both a nitro group and a carboxylic acid moiety—it is anticipated to have low aqueous solubility, necessitating the use of an organic solvent. This guide emphasizes best practices to ensure solution stability, sterility, and minimal solvent-induced artifacts in experimental results, thereby promoting reproducibility and data integrity for researchers in pharmacology and drug development.

Compound Profile and Critical Considerations

Chemical Structure

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core. The presence of the electron-withdrawing nitro group and the ionizable carboxylic acid dictates its physicochemical properties.

  • Molecular Formula: C₈H₅N₃O₄

  • Key Features:

    • Nitroaromatic Group: Confers potential biological activity but also often leads to poor water solubility and potential cytotoxicity or mutagenicity.[1]

    • Carboxylic Acid Group: Provides a handle for potential salt formation to improve solubility, though this is often pH-dependent and may not be suitable for buffered cell culture media (pH ~7.4).

    • Pyrrolopyridine Core: A rigid, planar structure common in pharmacologically active molecules.

Inferred Physicochemical Properties

Direct experimental data for this specific compound is not widely available. However, based on its constituent functional groups, we can infer the following properties relevant to stock solution preparation:

PropertyInferred Characteristic & Justification
Aqueous Solubility Low. The aromatic core and nitro group contribute to hydrophobicity. While the carboxylic acid can be deprotonated to an anion at physiological pH, the overall molecule is unlikely to be freely soluble in aqueous media like PBS or cell culture medium.
Organic Solvent Solubility High in polar aprotic solvents. Expected to be soluble in Dimethyl Sulfoxide (DMSO) and potentially Dimethyl Formamide (DMF). Solubility in alcohols like ethanol may be lower.[2]
Stability Potential for light sensitivity. Nitroaromatic compounds can be susceptible to photochemical reactions. Protection from light is a recommended precaution. Stability in DMSO at low temperatures is generally good, but long-term stability should be empirically determined.
Safety & Handling Handle as a potentially hazardous compound. Nitroaromatic compounds can be toxic and mutagenic.[1] Standard laboratory personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory.[3][4][5][6] Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.[6][7]

The Imperative of Proper Solubilization for In Vitro Assays

The primary challenge in using hydrophobic compounds like 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in cell culture is achieving a biologically relevant concentration without introducing confounding variables.

The Role of the Organic Solvent Vehicle

Directly adding the powdered compound to aqueous media will likely result in poor dissolution and inaccurate final concentrations. Therefore, a concentrated primary stock solution in a biocompatible organic solvent is required.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for this purpose due to its exceptional solvating power for a broad range of organic molecules.[8][9] However, it is not inert and can have pleiotropic effects on cells, including inducing differentiation, altering membrane permeability, and acting as an antioxidant.[8][10]

  • Solvent Cytotoxicity: To mitigate these effects, the final concentration of DMSO in the cell culture medium must be kept to a minimum, typically ≤0.5% (v/v) , and ideally ≤0.1% (v/v) .[10][11] It is crucial to include a "vehicle control" in all experiments—cells treated with the same final concentration of DMSO as the highest dose of the test compound—to distinguish compound-specific effects from solvent-induced artifacts.[8][12]

Workflow for Stock and Working Solution Preparation

The overall process involves creating a high-concentration primary stock, sterilizing it, and then performing serial dilutions to create working solutions for cell treatment.

G cluster_0 Part 1: Primary Stock Preparation (Non-Sterile) cluster_1 Part 2: Sterilization & Storage cluster_2 Part 3: Cell Dosing Powder Weigh Compound (in fume hood) Solvent Add DMSO (Calculated Volume) Powder->Solvent Precise Measurement Vortex Vortex/Sonicate to Dissolve Solvent->Vortex Ensure Complete Solubilization Filter Sterile Filter (0.22 µm Syringe Filter) Vortex->Filter Transfer to Sterile Environment Aliquot Aliquot into Cryovials Filter->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Use as Needed Dilute Prepare Working Solutions (Serial Dilution in Media) Thaw->Dilute Treat Add to Cell Culture (Final DMSO <0.5%) Dilute->Treat

Caption: Workflow from solid compound to cell treatment.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point, providing a wide range for subsequent dilutions.

Materials:

  • 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (MW: 207.14 g/mol , Note: calculated MW)

  • Anhydrous, cell culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter (PTFE or other solvent-compatible membrane)

  • Sterile syringes

  • Sterile, light-blocking cryovials for aliquoting

Procedure:

  • Safety First: Don all appropriate PPE (lab coat, safety glasses, chemical-resistant gloves). Perform all steps involving the solid compound in a certified chemical fume hood.

  • Weigh Compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out a precise amount of the compound, for example, 2.07 mg.

    • Expert Insight: Weighing a slightly larger mass (e.g., 10.35 mg) can reduce measurement error associated with smaller quantities. Adjust the solvent volume accordingly.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

    • Example Calculation for 2.07 mg of a 10 mM stock:

      • Mass = 0.00207 g

      • Molar Mass = 207.14 g/mol

      • Concentration = 0.010 mol/L

      • Volume (L) = 0.00207 / (207.14 * 0.010) = 0.001 L = 1.0 mL

Target MassMolar Mass ( g/mol )Desired Stock Conc.Required DMSO Volume
2.07 mg207.1410 mM1.0 mL
5.18 mg207.1410 mM2.5 mL
10.36 mg207.1410 mM5.0 mL
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound. Cap tightly and vortex vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Visually inspect against a light source to ensure no particulates remain.

  • Sterilization: This step must be performed in a sterile environment (e.g., a biosafety cabinet). a. Draw the dissolved stock solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe.

    • Trustworthiness: Use a filter made of a material compatible with DMSO, such as PTFE (Polytetrafluoroethylene), to prevent filter degradation and leaching of contaminants.[13] PVDF may also be suitable, but check manufacturer specifications. c. Dispense the solution through the filter into a sterile collection tube. This process removes any potential microbial contaminants without using heat, which could degrade the compound.[14][15][16]
  • Aliquoting and Storage: a. Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-blocking cryovials. b. Expert Insight: Aliquoting is critical to prevent the degradation that can occur with repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock. c. Label each aliquot clearly with the compound name, concentration, solvent, and date. d. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage . Protect from light at all times.

Protocol: Preparation of Working Solutions and Cell Dosing

This protocol details the serial dilution of the primary stock to achieve the final desired concentrations in cell culture medium.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary): It is often impractical to dilute the 10 mM stock directly to a nanomolar concentration. Creating an intermediate stock (e.g., 1 mM or 100 µM) in sterile cell culture medium can improve accuracy.

  • Prepare Final Working Solutions: Serially dilute the primary or intermediate stock into pre-warmed, complete cell culture medium to achieve the final desired concentrations.

    • Self-Validation System: When adding the stock solution to the medium, add it dropwise while gently swirling the medium. Visually inspect the medium for any signs of precipitation. If the solution becomes cloudy, the compound may be precipitating out of solution, indicating you have exceeded its solubility limit in the aqueous medium. In this case, lower concentrations should be used.

  • Example Serial Dilution Scheme (for a 24-well plate with 1 mL final volume/well):

    • Goal: Achieve final concentrations of 10 µM, 1 µM, and 0.1 µM.

    • Constraint: Keep final DMSO concentration at 0.1%. This means the total volume of DMSO-containing solution added to 1 mL must be 1 µL.

    • Method: Prepare 1000x working stocks in DMSO.

      • For 10 µM final: Add 1 µL of 10 mM stock to 1 mL of medium.

      • For 1 µM final: Add 1 µL of 1 mM stock (prepare by 1:10 dilution of 10 mM stock in DMSO) to 1 mL of medium.

      • For 0.1 µM final: Add 1 µL of 100 µM stock (prepare by 1:100 dilution of 10 mM stock in DMSO) to 1 mL of medium.

      • Vehicle Control: Add 1 µL of pure DMSO to 1 mL of medium.

G cluster_0 Solvent Selection cluster_1 Concentration Validation Start Compound (Poorly Aqueous Soluble) TestDMSO Test Solubility in DMSO Start->TestDMSO TestEtOH Test Solubility in Ethanol TestDMSO->TestEtOH Not Soluble UseDMSO Use DMSO as Primary Solvent TestDMSO->UseDMSO Soluble UseEtOH Use Ethanol as Primary Solvent TestEtOH->UseEtOH Soluble Reassess Re-evaluate Strategy (e.g., pH modification, different solvent) TestEtOH->Reassess Not Soluble SolventTox Determine Max Tolerated Solvent Concentration (e.g., 0.1%, 0.5%) UseDMSO->SolventTox UseEtOH->SolventTox PrecipCheck Check for Precipitation in Aqueous Medium at Highest Dose SolventTox->PrecipCheck Proceed Proceed with Experiment PrecipCheck->Proceed No Precipitate Adjust Lower Max Compound Concentration or Re-solubilize PrecipCheck->Adjust Precipitate Forms

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This molecule, a polar, ionizable nitroaromatic compound, presents unique challenges in chromatographic retention and peak symmetry. This guide details a systematic approach, from initial analyte characterization and column screening to mobile phase optimization and full method validation according to ICH Q2(R2) guidelines. The described method utilizes a polar-endcapped C18 stationary phase with a gradient elution of an acidified mobile phase, ensuring robust and reproducible results suitable for quality control, stability testing, and research applications in drug development.

Introduction and Scientific Rationale

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure comprises a pyrrolopyridine core, which is found in various biologically active molecules, a nitro group which acts as a strong chromophore for UV detection, and a carboxylic acid moiety that governs the molecule's solubility and ionization state.[2][3]

The analytical challenge for this compound lies in its high polarity and its ionizable carboxylic acid group.[4] In standard reversed-phase chromatography, highly polar molecules often exhibit poor retention, eluting at or near the solvent front (void volume), which compromises quantification.[5] Furthermore, the ionization of the carboxylic acid group must be carefully controlled; if the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to poor peak shape, such as splitting or excessive tailing.

Therefore, a successful HPLC method requires a deliberate strategy to address these issues. This protocol is built on two core principles:

  • Enhancing Retention: Utilizing a stationary phase specifically designed for the retention of polar compounds.[6][7]

  • Controlling Ionization: Suppressing the ionization of the carboxylic acid by maintaining a low mobile phase pH, thereby ensuring the analyte is in a single, neutral, and more retentive form.[8]

This document serves as a guide for researchers and scientists, explaining not just the steps to be followed but also the scientific reasoning behind each choice, ensuring the developed method is both robust and reliable.

Analyte Characterization

A foundational understanding of the analyte's physicochemical properties is paramount for efficient method development.

  • Structure: 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group with an estimated pKa in the range of 4-5.[9] To ensure the molecule is in its neutral, more hydrophobic form (-COOH rather than -COO⁻), the mobile phase pH must be maintained at least 2 pH units below the pKa. A target pH of ≤ 2.5 is therefore a logical starting point.

    • Nitro Group (-NO2): This electron-withdrawing group is a strong chromophore, making UV detection highly suitable. It also increases the overall polarity of the molecule.

    • Pyrrolopyridine Core: This aromatic heterocyclic system contributes to the molecule's polarity and provides sites for potential π-π interactions with specific HPLC stationary phases (e.g., Phenyl columns).[10]

  • Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO, with slight solubility in water.[1][11]

  • UV Absorbance: Nitroaromatic compounds typically exhibit strong absorbance around 254 nm.[12][13] A UV scan using a photodiode array (PDA) detector is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol

Materials and Instrumentation
Item Description
HPLC System A standard HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
Analyte Standard 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, reference standard (>98% purity).
Solvents HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
Reagents Formic acid (analytical grade, ~99%).
Columns Screened 1. Standard C18: (e.g., 4.6 x 150 mm, 5 µm) - As a baseline. 2. Polar-Endcapped C18: (e.g., InertSustain AQ-C18, 4.6 x 150 mm, 5 µm) - Designed for high aqueous mobile phases.[14] 3. Phenyl-Hexyl: (e.g., 4.6 x 150 mm, 5 µm) - For alternative selectivity via π-π interactions.[15]
Sample Filters 0.22 µm or 0.45 µm PTFE or Nylon syringe filters for sample preparation.
Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of deionized water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v) with 0.1% formic acid. This ensures compatibility with the mobile phase and prevents sample precipitation or peak distortion upon injection.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a class A volumetric flask. Sonicate briefly if necessary.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the diluent. This solution is used for method development and initial experiments.

HPLC Method Development Workflow

The development process follows a logical sequence of screening, optimization, and finalization.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Solubility, UV Scan) B Standard Preparation A->B Define Diluent C Column & Mobile Phase Screening B->C D Gradient Optimization (Scouting & Fine-Tuning) C->D Select best column E Parameter Refinement (Flow Rate, Temperature) D->E Improve resolution F Final Optimized Method E->F G Method Validation (ICH Q2(R2)) F->G Confirm suitability

Caption: Workflow for HPLC Method Development and Validation.

Step 1: UV Spectrum and Wavelength Selection Inject the 100 µg/mL working standard using a scouting gradient (e.g., 5-95% B over 15 minutes). Use the PDA detector to acquire the UV spectrum from 200-400 nm. Determine the λmax and use this wavelength for all subsequent experiments. A secondary wavelength can be used to check for peak purity. For this compound, a λmax is expected near 254 nm.

Step 2: Column and Mobile Phase Screening The objective is to find a column that provides adequate retention (k > 2) and good peak shape.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Scouting Gradient: 5% B to 95% B in 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

  • Rationale: Screening multiple columns is crucial. A standard C18 may show poor retention.[15] A polar-endcapped "AQ" type column is designed to prevent phase collapse in the highly aqueous conditions needed for polar analytes.[7] A Phenyl column offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like this one.[10] The results from this screening will dictate the most promising stationary phase to proceed with. For this analyte, the Polar-Endcapped C18 column is expected to provide the best performance.

Step 3: Gradient Optimization Once the best column is selected, refine the gradient to ensure the analyte elutes with good resolution from any impurities and has an optimal run time.

  • Run a shallow gradient based on the elution time from the scouting run. If the peak eluted at 10 minutes in a 15-minute gradient from 5-95% B, the approximate elution percentage is 5% + (10/15)*(95%-5%) ≈ 65% B.

  • Design a new gradient centered around this percentage, for example: 40% B to 80% B over 10 minutes.

  • Adjust the slope and duration to achieve a k value between 2 and 10 and ensure separation from any other peaks.

Final Optimized HPLC Method

The following table presents the final recommended method after optimization.

Parameter Optimized Condition
Column Polar-Endcapped C18 (e.g., InertSustain AQ-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0.0 min - 10% B 2.0 min - 10% B 12.0 min - 70% B 15.0 min - 95% B 17.0 min - 95% B 17.1 min - 10% B 20.0 min - 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm (or determined λmax)
Injection Volume 5 µL
Run Time 20 minutes

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] The following experiments should be conducted according to a pre-approved validation protocol.[18][19]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze the analyte standard.

    • If available, analyze impurity standards and demonstrate baseline resolution.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should resolve the main peak from all degradation products. Use the PDA detector to assess peak purity.

Linearity

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering the expected range of concentrations (e.g., 1 µg/mL to 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike-recovery.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined results from both sets of experiments should be ≤ 2.0%.

Range

The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[16] This is confirmed by the successful completion of the corresponding validation experiments.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Make small variations to the optimized method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 unit, by adjusting formic acid concentration)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Example Validation Data Summary
Validation Parameter Result Acceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.15%≤ 2.0%
Robustness PassedSystem suitability criteria met

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC method for the quantification of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. By systematically addressing the challenges of polar analyte retention and ionization control, the described method demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision. The use of a polar-endcapped C18 column with an acidified mobile phase provides a robust and reliable analytical solution that is fit for purpose in a regulated research and quality control environment.

References

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • ACS Publications. New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Analytics-Shop. HPLC Column Selection - how to choose the right column.
  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?.
  • Sigma-Aldrich. Developing HPLC Methods.
  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. Quality Guidelines.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Smolecule. (2023). Buy 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 860496-20-4.
  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191.
  • Sigma-Aldrich. 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid | 860496-20-4.
  • ChemBK. (2024). 1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylic acid.
  • AChemBlock. (2026). 3-Nitro-1H pyrrolo[3,2 b]pyridine-6 carboxylic acid 95%.
  • ChemShuttle. 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • N/A. Approximate pKa chart of the functional groups.
  • Utah Tech University. pKa Chart.
  • ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3.

Sources

Application Note: Utilizing 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in ATP-Competitive Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Assay Protocols, and Mechanistic Rationale

Executive Summary & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (a functionalized 4-azaindole) represents a highly versatile building block for targeted kinase library generation[1].

The pyrrolo[3,2-b]pyridine core acts as a potent bioisostere for the adenine ring of ATP. The nitrogen heteroatoms are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region.

From a medicinal chemistry perspective, this specific molecule offers two distinct vectors for diversification:

  • The 3-Carboxylic Acid: Serves as a synthetic handle for amide coupling. This vector points outward toward the solvent-exposed ribose pocket, allowing for the introduction of bulky, diverse functional groups to tune kinase selectivity and improve pharmacokinetic properties.

  • The 7-Nitro Group: Acts as an electron-withdrawing group that modulates the pKa of the pyrrole nitrogen, directly impacting hinge-binding affinity. Furthermore, it can be readily reduced to a 7-amino group, providing an additional hydrogen-bond donor to interact with adjacent hinge residues or the gatekeeper residue.

BindingModel Hinge Kinase Hinge Region (e.g., Cys/Asp) Core Pyrrolo[3,2-b]pyridine (ATP Mimic) Core->Hinge Hydrogen Bonds (Donor/Acceptor) R3 3-Carboxylic Acid (Solvent Vector) Core->R3 R7 7-Nitro Group (Electronic Tuning) Core->R7 Solvent Solvent-Exposed / Ribose Pocket R3->Solvent Amide Diversification

Mechanistic binding model of the pyrrolo[3,2-b]pyridine scaffold in the kinase ATP pocket.

Experimental Workflow

To effectively utilize this scaffold, a robust screening cascade is required. The workflow begins with the parallel synthesis of a focused library via C3-amidation and C7-reduction. Hits are then identified using a high-throughput, homogeneous biochemical assay (ADP-Glo™), followed by orthogonal validation using Surface Plasmon Resonance (SPR) to determine binding kinetics and target residence time[2].

Workflow Scaffold 7-nitro-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid Synthesis Library Synthesis (Amidation & Reduction) Scaffold->Synthesis Diversification Primary Primary Screen (ADP-Glo Assay) Synthesis->Primary IC50 Profiling Secondary Binding Kinetics (SPR Analysis) Primary->Secondary Hit Validation (Residence Time)

Workflow for utilizing the azaindole scaffold in kinase inhibitor discovery.

Detailed Protocols & Methodologies

Protocol 3.1: High-Throughput Primary Screening via ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform. It is prioritized for this workflow because it is universal (works with any kinase/substrate pair) and highly sensitive, making it ideal for low-turnover kinases[3].

Causality Insight: Why use an ADP-detection assay instead of an ATP-depletion assay? ATP-depletion assays suffer from high background noise when screening low-activity kinases because the small drop in a large pool of ATP is difficult to quantify. By depleting unreacted ATP and converting the newly formed ADP back into ATP for luciferase detection, ADP-Glo provides a positive, highly amplified signal directly proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 1 µL of the synthesized pyrrolo[3,2-b]pyridine analog (diluted in 5% DMSO) to the wells.

    • Add 2 µL of the purified Kinase/Substrate mixture in optimized 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Note: BSA prevents non-specific binding of the inhibitor to the plastic.

    • Initiate the reaction by adding 2 µL of Ultra Pure ATP (concentration optimized to the Km​ of the specific kinase to ensure competitive inhibition can be accurately measured).

    • Incubate at room temperature (RT) for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Purpose: This reagent instantly terminates the kinase reaction and enzymatically depletes the remaining unconsumed ATP down to background levels.

    • Incubate at RT for 40 minutes.

  • Kinase Detection:

    • Add 10 µL of Kinase Detection Reagent.

    • Purpose: This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin. The newly formed ATP drives the luciferase reaction, emitting light.

    • Incubate at RT for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader (e.g., PerkinElmer EnVision). Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

While IC50​ provides a snapshot of potency, in vivo efficacy is often better correlated with Target Residence Time ( τ ) —the duration the inhibitor remains bound to the kinase. SPR allows for the real-time, label-free determination of association ( kon​ ) and dissociation ( koff​ ) rates[2].

Causality Insight: Why does residence time matter? As a drug is metabolized and cleared from the bloodstream, its local concentration drops. An inhibitor with a slow koff​ (long residence time) will remain bound to the kinase hinge region, maintaining target suppression long after pharmacokinetic clearance.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K).

    • Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Kinase Immobilization:

    • Dilute the target kinase in 10 mM Sodium Acetate (pH optimized below the kinase's isoelectric point) and inject over the activated surface to achieve a target immobilization level of 2000–3000 Response Units (RU).

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare a 5-point concentration series of the pyrrolo[3,2-b]pyridine hit compound in Running Buffer (e.g., PBS-P+ with 2% DMSO).

    • Inject the concentrations sequentially from lowest to highest without regeneration steps in between.

    • Flow Rate: Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Analysis:

    • Following the final injection, allow Running Buffer to flow for 15–30 minutes to monitor the dissociation phase.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

Data Presentation & Interpretation

The following table demonstrates a representative Structure-Activity Relationship (SAR) profile derived from the 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold.

Table 1: Representative Biochemical and Kinetic Profiling of Scaffold Derivatives

Compound IDModification at C3 (Solvent Vector)Modification at C7 (Hinge Vector)ADP-Glo IC50​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time ( τ , min)
Scaffold -OH (Free Acid)-NO₂>10,000N/AN/AN/A
Analog A Benzylamide-NO₂450 1.2×105 8.5×10−3 ~ 2.0
Analog B Benzylamide-NH₂ (Reduced)12 4.5×105 1.2×10−4 ~ 138.8

Interpretation: The free carboxylic acid (Scaffold) exhibits poor binding due to electrostatic repulsion at the lipophilic edge of the ATP pocket. Amidation (Analog A) improves potency by extending into the ribose pocket. Crucially, reducing the 7-nitro group to a 7-amino group (Analog B) provides a dramatic leap in potency and residence time. The primary amine acts as a critical hydrogen-bond donor to the hinge region, drastically slowing the dissociation rate ( koff​ ) and resulting in a highly durable target engagement of over 2 hours.

References

  • A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D PLOS ONE[Link][1]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance PubMed / Elsevier Ltd.[Link][2]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a key heterocyclic building block in pharmaceutical research. The synthetic strategy detailed herein is designed for scalability and emphasizes safety, efficiency, and product purity. The protocols are grounded in established principles of organic process chemistry, with a particular focus on the management of highly exothermic nitration reactions. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of organic synthesis and process safety management.

Introduction and Strategic Overview

The 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold is of significant interest in medicinal chemistry due to its structural resemblance to biologically active azaindoles. The introduction of a nitro group provides a handle for further functionalization, for instance, through reduction to an amino group, which opens up a wide array of subsequent chemical transformations.

As no direct, scalable synthesis for this specific molecule is extensively documented in the literature, this guide proposes a robust and logical synthetic sequence based on well-precedented transformations of related heterocyclic systems. The overall strategy involves the initial construction of the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core, followed by a regioselective nitration.

Our synthetic approach is divided into four key stages:

  • Synthesis of the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold.

  • Esterification of the carboxylic acid.

  • Regioselective nitration of the esterified scaffold.

  • Saponification of the ester to yield the final product.

A critical aspect of this guide is the in-depth analysis of safety considerations, particularly for the nitration step, which is notoriously hazardous if not properly controlled.[1] We will discuss thermal hazard assessment, mitigation strategies, and the potential benefits of continuous flow chemistry for this transformation.[2]

Proposed Synthetic Pathway

The proposed synthetic route is illustrated in the workflow diagram below. Each major transformation is designed to be scalable and amenable to standard process chemistry equipment.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Nitration cluster_3 Stage 4: Saponification & Isolation A Substituted Pyridine Precursor B 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid A->B Multi-step synthesis (e.g., Fischer Indole Synthesis) C Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate B->C Ethanol, H₂SO₄ (cat.) D Ethyl 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C->D HNO₃, H₂SO₄ E 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (Final Product) D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow for 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Detailed Experimental Protocols and Scale-Up Considerations

Stage 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

The synthesis of the 4-azaindole core can be achieved through various methods, with the Fischer indole synthesis being a common approach.[3] This typically involves the reaction of a suitable pyridine-based hydrazine with an α-keto acid or ester, followed by cyclization. For the purpose of this guide, we will assume the availability of the starting material, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, as its synthesis can be accomplished via several literature methods for analogous compounds.

Stage 2: Esterification of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Rationale: Esterification of the carboxylic acid serves two primary purposes for the subsequent nitration step: 1) it protects the carboxylic acid from potential side reactions under the harsh nitrating conditions, and 2) it improves the solubility of the substrate in the acidic reaction medium.

Protocol:

  • Reagent Charging: To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (10-15 volumes).

  • Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (0.1-0.2 eq). An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a stirred vessel containing cold water (20 volumes).

    • Neutralize the mixture by the controlled addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine (5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Scale-Up Considerations:

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations
Reagent Addition Manual additionMetering pump for H₂SO₄Control the exotherm during acid addition.
Heating Heating mantleJacketed reactor with thermal fluidEnsure uniform heating to prevent local hot spots.
Work-up Separatory funnelJacketed reactor with bottom outlet valveManage large volumes and ensure efficient phase separation.
Purification Recrystallization in flaskCrystallization vessel with controlled coolingControlled cooling is crucial for consistent crystal size and purity.
Stage 3: Regioselective Nitration of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Safety First: Nitration is a highly exothermic and potentially dangerous reaction.[4] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory before attempting this reaction on a large scale.[5] This will help determine critical parameters such as the heat of reaction, adiabatic temperature rise, and the onset temperature for thermal decomposition.

Reaction Mechanism and Regioselectivity:

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile. The regioselectivity of the nitration on the 1H-pyrrolo[3,2-b]pyridine ring system is influenced by the electronic properties of both the pyrrole and pyridine rings. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack. However, the presence of an electron-withdrawing ester group at the C3 position deactivates the pyrrole ring. Consequently, electrophilic attack is directed to the pyridine ring, with the C7 position being a likely site for substitution.

G cluster_0 cluster_1 A HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ B Substrate + NO₂⁺ → Intermediate → Product + H⁺ D [Ethyl 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate] B->D C [Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate] C->B

Caption: Simplified mechanism of nitration.

Protocol:

  • Acid Mixture Preparation: In a reactor cooled to 0-5 °C, slowly add concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C.

  • Substrate Addition: In a separate vessel, dissolve ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a portion of the concentrated sulfuric acid (2-3 volumes).

  • Controlled Addition: Slowly add the solution of the substrate to the pre-cooled nitrating mixture, maintaining the internal temperature between 0-5 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction by HPLC.

  • Work-up:

    • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (20-30 volumes), ensuring the temperature of the quench mixture does not exceed 20 °C.[6]

    • A solid precipitate should form. If not, the product may need to be extracted.

    • Collect the solid by filtration, and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Wash the filter cake with a cold, dilute solution of sodium bicarbonate to remove any remaining acid, followed by another wash with cold water.

  • Drying: Dry the crude product under vacuum at a temperature not exceeding 50 °C.

Scale-Up Considerations:

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations
Thermal Management Ice bathJacketed reactor with efficient coolingCrucial to prevent runaway reactions. The cooling capacity of the reactor must be sufficient to handle the heat of reaction.
Reagent Addition Dropping funnelCalibrated metering pumpPrecise control over the addition rate is essential for safety and selectivity.
Quenching Pouring into a beaker of iceReverse addition (pumping the reaction mixture into a large volume of agitated ice/water)Reverse addition is often safer on a larger scale.
Material Handling Standard glasswareCorrosion-resistant reactors (e.g., glass-lined steel)Sulfuric and nitric acid mixtures are highly corrosive.[7]
Agitation Magnetic stirrerBaffled reactor with a robust overhead stirrerEfficient mixing is critical for heat transfer and to avoid localized hot spots.
Stage 4: Saponification of Ethyl 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Rationale: The final step is the hydrolysis of the ester to the desired carboxylic acid. This is a standard saponification reaction.

Protocol:

  • Reaction Setup: To a reactor, charge the crude or purified ethyl 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) and a mixture of ethanol and water (e.g., 1:1, 10 volumes).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitor by HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If necessary, filter to remove any insoluble impurities.

    • Acidify the filtrate by the slow addition of concentrated hydrochloric acid until the pH is ~2-3.

    • The product should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid).

  • Drying: Dry the final product under vacuum.

Scale-Up Considerations:

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations
pH Adjustment Manual addition of acidpH probe-controlled additionPrecise pH control is important for complete precipitation and to avoid product degradation.
Filtration Büchner funnelNutsche filter or centrifugeEfficient solid-liquid separation is key for high recovery.
Drying Vacuum ovenVacuum dryer (e.g., paddle dryer)Ensure the product is thoroughly dry and free of residual solvents.

Conclusion

The synthetic route and protocols outlined in this document provide a comprehensive framework for the scale-up synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. While this guide is based on established chemical principles and analogous procedures, it is imperative that any scale-up activity is preceded by a thorough risk assessment and small-scale validation studies. The successful and safe execution of this synthesis on a larger scale will depend on careful control of reaction parameters, particularly during the nitration step, and adherence to best practices in process safety management.

References

  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • PMC. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolopyridines (3a–l) and fused pyrimidines (4a–l). Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020079144A1 - Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process.
  • ACS Publications. (2018, November 2). C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. Retrieved from [Link]

  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • ResearchGate. (n.d.). Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.... Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving synthesis yield of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid .

Synthesizing highly electron-deficient azaindole scaffolds presents unique mechanistic bottlenecks. The presence of both the pyridine nitrogen (at position 4 in the fused system) and the strongly electron-withdrawing 7-nitro group severely depletes electron density from the π -system. This renders classical indole syntheses (e.g., Fischer or Bartoli) ineffective.

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating protocol based on a transition-metal-catalyzed cross-coupling and cycloisomerization approach.

Section 1: Mechanistic Workflow & Pathway Visualization

To bypass the deactivated nature of the pyridine ring, the most reliable synthetic route involves a Sonogashira coupling of 3-amino-2-bromo-4-nitropyridine with an alkyl propiolate, followed by a base-mediated cycloisomerization and controlled saponification .

Workflow A 3-Amino-2-bromo -4-nitropyridine B Sonogashira Coupling (Pd2(dba)3 / XPhos) A->B C Alkyne Intermediate (QC: ESI-MS [M+H]+) B->C Alkyl Propiolate 80°C, 12h D Cycloisomerization (Morpholine / H2O) C->D E 7-Nitro-1H-pyrrolo[3,2-b] pyridine-3-carboxylate D->E 90°C, 24h H-bond directed F Basic Hydrolysis (KOH / THF / H2O) E->F G 7-Nitro-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid F->G 40°C, then pH 3.5 adjust

Fig 1: Optimized synthetic workflow for 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Section 2: Troubleshooting FAQs

Q1: Why is the yield of the pyrrolo[3,2-b]pyridine core so low when using standard base-mediated cyclization? Causality: The electron-deficient nature of the nitropyridine ring alters the electronics of the π -system, increasing the activation energy required for the intramolecular nucleophilic attack of the amine onto the alkyne[1]. Standard organic bases (like Et3N) or strong inorganic bases (like tBuOK) fail to adequately stabilize the transition state. Solution: Transition to a dual-component solvent/base system. Implementing a morpholine/water mixture facilitates the cyclization because hydrogen bonding between the water and the substrates significantly improves chemical reactivity and regioselectivity[2].

Q2: The 7-nitro group seems to interfere with the palladium-catalyzed cross-coupling step. How can I prevent catalyst poisoning? Causality: Nitro groups can act as strong σ and π acceptors, which not only deactivates the aryl halide oxidative addition but can also coordinate with and poison lower-tier palladium catalysts. Solution: Utilize a highly active, sterically demanding catalyst system. Best results for cascade amination/coupling on electron-deficient aminopyridines are obtained using a higher catalyst loading, specifically 10 mol % of Pd2​(dba)3​ paired with 20 mol % of a bulky biaryl phosphine ligand like XPhos[3].

Q3: How do I prevent decarboxylation or degradation during the hydrolysis of the 3-carboxylate intermediate to the final 3-carboxylic acid? Causality: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids are highly prone to protodecarboxylation under harsh acidic conditions at elevated temperatures. The electron-rich nature of the newly formed pyrrole ring pushes electron density toward the carboxylate, facilitating the loss of CO2​ . Solution: Perform the hydrolysis under strictly controlled basic conditions. The synthesis of the target compound requires hydrolysis of the corresponding ester using potassium hydroxide (KOH) or lithium hydroxide (LiOH) in water/THF[4], followed by careful acidification at low temperatures (0 °C) to a pH no lower than 3.5.

Section 3: Quantitative Data & Optimization Matrix

The table below summarizes the causality and quantitative outcomes of various base/solvent systems evaluated for the critical cycloisomerization step of electron-deficient azaindoles[1].

Solvent / Base SystemTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
Et3​N / Toluene110240% Insufficient basicity; no reaction observed.
tBuOK / tBuOH 802450% Moderate conversion; competing side reactions.
DBU / Toluene1102457% Incomplete cyclization due to lack of transition-state stabilization.
Pyrrolidine / Water (1:1)902467% Improved solubility; partial H-bonding network established.
Morpholine / Water (10:2) 90 24 88% Optimal H-bond directed regioselectivity and nucleophilicity.

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in Quality Control (QC) checkpoints to ensure intermediate integrity before proceeding to the next synthetic phase.

Phase 1: Sonogashira Coupling & Cycloisomerization
  • Reagent Preparation: Charge a flame-dried Schlenk flask with 3-amino-2-bromo-4-nitropyridine (1.0 eq), Pd2​(dba)3​ (0.10 eq), and XPhos (0.20 eq) under an argon atmosphere[3].

  • Coupling: Add anhydrous DMF, followed by ethyl propiolate (1.2 eq) and diisopropylamine (2.0 eq). Stir at 80 °C for 12 hours.

  • Validation Checkpoint 1 (Cross-Coupling): Monitor via LC-MS. The reaction is complete when the starting material peak (<1% AUC) is replaced by the alkyne intermediate. Pass criteria: ESI-MS positive mode confirms [M+H]+ of the coupled product.

  • Cycloisomerization: To the crude mixture, add degassed morpholine and water in a 10:2 molar ratio[1]. Elevate the temperature to 90 °C and stir for 24 hours.

  • Validation Checkpoint 2 (Ring Closure): Monitor by TLC (DCM:MeOH 9:1). Pass criteria: Disappearance of the alkyne intermediate and emergence of a new, highly fluorescent spot under 254 nm UV.

  • Isolation: Extract with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the ethyl 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Phase 2: Controlled Basic Hydrolysis
  • Saponification: Dissolve the purified ester intermediate in a THF/Water (1:1 v/v) mixture. Add KOH (3.0 eq) dropwise at 0 °C, then warm the reaction to 40 °C[4].

  • Validation Checkpoint 3 (Hydrolysis): Monitor by TLC. Pass criteria: The non-polar ester spot must completely convert to a baseline-retained polar spot (the carboxylate potassium salt).

  • Acidification: Cool the mixture strictly to 0 °C. Carefully adjust the pH to 3.5 using 1M HCl dropwise. Critical Warning: Do not allow the pH to drop below 2.0 to prevent decarboxylation.

  • Final Validation: Collect the resulting precipitate via vacuum filtration and wash with cold water. Confirm the final product identity using 1H-NMR (DMSO- d6​ ) and ESI-MS. Pass criteria: Purity >98% by HPLC; ESI-MS negative ion mode confirms [M−H]− for the target carboxylic acid.

Sources

preventing degradation of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly functionalized azaindoles. 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a highly valuable scaffold, particularly in the synthesis of kinase inhibitors such as FGFR4 antagonists[1]. However, its unique electronic topology—combining an electron-rich pyrrole-3-carboxylic acid with a highly electron-deficient, photo-sensitive nitroaromatic pyridine ring—makes it uniquely susceptible to multiple degradation pathways during long-term storage.

This guide is designed to move beyond basic handling instructions by explaining the exact chemical causality behind compound degradation, providing you with self-validating protocols to ensure absolute structural integrity over long-term storage.

Part 1: Troubleshooting Thermal & Acid-Catalyzed Decarboxylation

Q: My NMR spectra show a loss of the carboxylic acid peak and the appearance of a new aromatic proton at C3. What is happening to my batch?

A: You are observing spontaneous, acid-catalyzed decarboxylation. Pyrrole-3-carboxylic acids are inherently susceptible to decarboxylation, though the rate is highly dependent on the microenvironment. When ambient moisture enters a storage vial, it creates a localized acidic environment.

The causality behind this degradation lies in the protonation kinetics. The mechanism involves protonation at the lower energy position of the pyrrole ring, which forms a protonated carbonic acid intermediate, followed by rate-determining C-C cleavage[2]. While the observed rate constant for the decarboxylation of pyrrole-3-carboxylic acid is approximately 300 times slower than that of pyrrole-2-carboxylic acid, it still readily occurs under prolonged exposure to moisture and ambient temperatures[2].

Decarboxylation A 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid B Moisture Ingress (Localized Acidic pH) A->B C Protonation at C3 (Pyrrole Ring) B->C D Protonated Carbonic Acid Intermediate C->D E Rate-Determining C-C Cleavage D->E F 7-nitro-1H-pyrrolo[3,2-b]pyridine + CO2 E->F

Acid-catalyzed decarboxylation mechanism of pyrrole-3-carboxylic acid.

Part 2: Mitigating Photolytic Degradation

Q: The compound powder has shifted from a pale yellow to a dark brown/orange color over several months on the bench. Is it still viable for cross-coupling reactions?

A: No, the batch is likely compromised. The color change strongly indicates photolytic degradation of the nitroaromatic moiety.

Nitroaromatic compounds absorb UV-A and UV-B radiation. Upon photoexcitation, the molecule transitions to an excited singlet state (S1) and undergoes rapid intersystem crossing (ISC) into a highly reactive triplet state[3]. This triplet state acts as a photoacid and can lead to the formation of reactive nitrophenolate-like anions, radical formation, and eventual cleavage or polymerization[3]. Because the pyridine ring in the pyrrolo[3,2-b]pyridine core is already electron-deficient, the generation of radical species rapidly leads to irreversible dimerization or ring-opening side reactions.

Photodegradation N1 Nitroaromatic Core (Ground State S0) N2 UV/Vis Light Exposure (>300 nm) N1->N2 N3 Excited Singlet State (S1) N2->N3 N4 Intersystem Crossing (ISC) N3->N4 N5 Triplet State (T1) N4->N5 N6 Photolytic Cleavage & Radical Formation N5->N6

Photodegradation pathway of nitroaromatics via UV excitation.

Part 3: Standardized Storage Protocols & Methodologies

Q: What is the definitive workflow for the long-term storage of this compound to ensure >99% purity over 12+ months?

A: Because the 1H-pyrrolo[3,2-b]pyridine core is sensitive to oxidation, moisture, and light[4], a rigorous, self-validating storage protocol is required. Do not rely on standard ambient storage.

Step-by-Step Methodology: Self-Validating Inert Storage
  • Desiccation (Moisture Removal):

    • Action: Transfer the bulk powder to a lyophilization flask and dry under high vacuum (≤0.1 mbar) at room temperature for 12 hours.

    • Self-Validation: Weigh the sample before and after drying. A constant mass confirms the total removal of hygroscopic moisture, validating the prevention of acid-catalyzed decarboxylation.

  • Aliquoting:

    • Action: Under low-light conditions, divide the bulk powder into single-use aliquots (e.g., 5–10 mg) into amber glass vials.

    • Causality: Amber glass blocks UV/Vis transmission (>300 nm), preventing S1 excitation. Single-use aliquots prevent repeated freeze-thaw cycles that introduce condensation.

  • Inert Gas Purging:

    • Action: Gently purge each vial with dry Argon (preferred over Nitrogen due to higher density) for 10–15 seconds to displace oxygen and atmospheric moisture.

  • Hermetic Sealing:

    • Action: Cap tightly with PTFE-lined septa.

    • Self-Validation: The septum should show a slight outward bulge, indicating positive Argon pressure and confirming a hermetic seal.

  • Temperature Control:

    • Action: Store the sealed vials in a desiccator box at -20°C[4].

    • Self-Validation: Run a baseline LC-MS on one control aliquot after 24 hours. The absence of an M-44 peak (loss of CO2) validates the entire workflow.

StorageWorkflow S1 1. Lyophilize to remove residual moisture S2 2. Aliquot into single-use amber glass vials S1->S2 S3 3. Purge with Argon gas (Displace O2/H2O) S2->S3 S4 4. Seal with PTFE-lined caps (Positive Pressure) S3->S4 S5 5. Store at -20°C in a desiccator S4->S5

Step-by-step workflow for the inert storage of sensitive azaindoles.

Part 4: Quantitative Data & Degradation Summary

To assist your laboratory in rapid diagnostics, compare your compound's physical and spectroscopic behavior against the data summarized below.

Degradation PathwayPrimary Environmental TriggerMechanistic CauseDiagnostic IndicatorPreventative Protocol
Decarboxylation Moisture / Acidic pHProtonation at C3 forming a carbonic acid intermediateLoss of -COOH peak in NMR; Appearance of M-44 in LC-MSLyophilization; Argon purge
Photolysis UV/Vis Light (>300nm)S1 to T1 intersystem crossing of the nitro groupColor shift (yellow to brown); Insoluble polymeric precipitateAmber glass vials; Low-light handling
Oxidation Atmospheric OxygenElectrophilic attack on the electron-rich pyrrole ringFormation of N-oxides (M+16 in LC-MS)Storage at -20°C; PTFE seals

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ACS Publications. URL:[Link]

  • Carbon Kinetic Isotope Effects Reveal Variations in Reactivity of Intermediates in the Formation of Protonated Carbonic Acid. ACS Publications. URL:[Link]

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Validation for the Purity of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a molecule with potential applications in medicinal chemistry, rigorous purity assessment is paramount. Even trace impurities can have unintended pharmacological or toxicological effects, making their identification and quantification a critical step in the regulatory and development process.

This guide provides an in-depth, scientifically grounded protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Furthermore, it offers a comparative analysis with alternative analytical techniques, providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions for their analytical workflows.

The Role of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[1] The coupling of liquid chromatography, which separates components of a mixture, with mass spectrometry, which provides mass-to-charge ratio information, allows for the confident identification and quantification of the target compound and its potential impurities.[2] This is particularly crucial for complex molecules where structurally similar impurities may be present.

Part 1: A Validated LC-MS Method for Purity Assessment

The following protocol is a robust starting point for the validation of an LC-MS method for 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3]

Experimental Protocol: LC-MS

Objective: To develop and validate a sensitive and specific LC-MS method for the quantification of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and the detection of potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Materials:

  • 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid reference standard (purity >99.5%).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions A broad gradient is suitable for separating compounds with a range of polarities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °C Improves peak shape and reduces viscosity.

| Injection Volume | 2 µL | A small injection volume minimizes peak broadening. |

Mass Spectrometry Conditions:

Parameter Condition Rationale
Ionization Mode ESI Positive and Negative The molecule has both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, so both polarities should be evaluated for optimal sensitivity.
Capillary Voltage 3.5 kV A typical starting voltage for ESI.
Source Temperature 150 °C Optimizes desolvation.
Desolvation Gas Flow 800 L/hr Facilitates efficient solvent evaporation.
Cone Gas Flow 50 L/hr Helps to focus the ions into the mass analyzer.

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS | Allows for the fragmentation of the parent ion to confirm its identity and identify impurities. |

Method Validation

The LC-MS method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurities and the unique mass-to-charge ratio.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (r²) of >0.99 is typically required.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities and Fragmentation Pathway

Understanding the synthetic route is key to anticipating potential impurities. A plausible synthesis of the pyrrolo[3,2-b]pyridine core involves the cyclization of substituted pyridines.[4] Nitration and subsequent carboxylation would be required to arrive at the final product. Potential impurities could include:

  • Isomers: Positional isomers of the nitro group.

  • Starting materials: Unreacted precursors.

  • By-products: From side reactions during synthesis.

  • Degradants: Formed during storage or analysis.

The mass spectrometry fragmentation pattern is crucial for structural confirmation. For 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, fragmentation in positive ion mode is likely to involve:

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

  • Loss of NO₂: A characteristic fragmentation of nitroaromatic compounds, resulting in a loss of 46 Da.[5]

  • Loss of NO: Another common pathway for nitroaromatics, leading to a loss of 30 Da.[6][7]

  • "Ortho effect": While not strictly ortho, the proximity of the pyrrole NH to the nitro group might facilitate the loss of a hydroxyl radical (•OH, 17 Da).[7]

Analyte Solution Analyte Solution LC Separation LC Separation Analyte Solution->LC Separation Injection ESI Source ESI Source LC Separation->ESI Source Elution Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Ionization Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Precursor Ion Selection Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (MS2)->Mass Analyzer (MS2) Fragmentation Data Analysis Data Analysis Mass Analyzer (MS2)->Data Analysis Fragment Ion Detection

Caption: Workflow for LC-MS/MS analysis.

M [M+H]+ M_minus_CO2 [M+H - CO2]+ M->M_minus_CO2 -44 Da M_minus_NO2 [M+H - NO2]+ M->M_minus_NO2 -46 Da M_minus_NO [M+H - NO]+ M->M_minus_NO -30 Da M_minus_OH [M+H - OH]+ M->M_minus_OH -17 Da (Ortho Effect)

Caption: Proposed MS fragmentation pathways.

Part 2: A Comparative Analysis of Purity Determination Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure purity based on different physicochemical principles.[8] Below is a comparison of LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

FeatureLC-MSHPLC-UVqNMRDSC
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.[9]Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[10][11]Purity determination based on the melting point depression of a substance due to impurities.[12]
Selectivity Very High (mass-based)Moderate to HighHigh (structurally specific)Low (non-specific)
Sensitivity Very High (pg-ng)High (ng-µg)Moderate (µg-mg)Low (impurities >0.1%)
Quantification Requires a reference standard for each analyte for accurate quantification.Requires a reference standard; assumes equal response factors for area percent purity.[13]Primary method; can provide absolute purity with a certified internal standard.[8]Absolute method, but only for crystalline, thermally stable compounds.[14]
Impurity ID Excellent (fragmentation data)Poor (retention time only)Good (structural information)Not possible
Pros Unambiguous identification, high sensitivity.[1]Robust, widely available, cost-effective.No need for analyte-specific reference standards, provides structural information.[15]Fast, no solvents required, absolute purity for suitable compounds.
Cons Higher cost and complexity, potential for matrix effects.Co-eluting impurities can be missed, less sensitive for compounds without a strong chromophore.Lower sensitivity, requires expensive instrumentation and expertise.Not suitable for amorphous or thermally labile compounds, insensitive to impurities that don't affect melting.[12][16]

Part 3: Choosing the Right Analytical Strategy

The choice of analytical technique depends on the stage of drug development and the specific question being addressed.

  • For routine quality control and release testing, a validated HPLC-UV method is often sufficient and cost-effective, especially when potential impurities are well-characterized.[17]

  • During process development and for impurity identification, LC-MS is indispensable due to its ability to identify unknown impurities and provide structural information.

  • For the certification of reference standards, qNMR is increasingly the method of choice due to its status as a primary ratio method, providing SI-traceable purity values.[10]

  • As an orthogonal check for purity, particularly for crystalline APIs, DSC can provide a rapid and valuable confirmation of high purity.[14]

A comprehensive approach often involves using HPLC-UV or LC-MS for routine analysis and employing qNMR and/or DSC as orthogonal methods to provide a more complete picture of the compound's purity profile. This multi-faceted strategy ensures the highest level of confidence in the quality of the drug substance.

Conclusion

The validation of a robust analytical method is a critical, non-negotiable step in the journey of a potential therapeutic agent from the laboratory to the clinic. For a novel compound such as 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a well-validated LC-MS method provides the necessary sensitivity and specificity to ensure its purity, and by extension, its safety and potential efficacy. By understanding the strengths and limitations of complementary techniques like HPLC-UV, qNMR, and DSC, researchers can build a comprehensive analytical strategy that satisfies both scientific rigor and regulatory expectations.

References

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  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • BIPM. (n.d.). Quantitative NMR (qNMR).
  • YouTube. (2020, March 21). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
  • LaCourse, W. R., & Johnson, D. C. (1993). Determination of organic nitro compounds using HPLC-UV-PAED. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1217-1224.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
  • ResearchGate. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Han, J., & Lin, K. (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 2(4), 868-884.
  • Nussbaum, M. A. (2002). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Journal of pharmaceutical and biomedical analysis, 27(6), 903-912.
  • Juen, H., Ganner, A., & Sulyok, M. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-13.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
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  • Environmental Science & Technology. (2026, January 2). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation.
  • Springer. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • PMC. (2024, August 28). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.). (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
  • PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • MDPI. (2026, March 10). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives.
  • ScienceDirect. (n.d.). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives.

Sources

Comparative Efficacy of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Murine Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the in vivo evaluation of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. To date, no studies detailing the comparative efficacy of this specific compound in murine models have been published.

While the broader family of pyrrolopyridines has garnered considerable interest in medicinal chemistry for a range of therapeutic applications, including oncology, inflammation, and central nervous system disorders, the 7-nitro substituted derivative of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid remains uncharacterized in preclinical animal models.

Our extensive search for data on this specific molecule yielded no information regarding its synthesis, mechanism of action, or evaluation in any in vivo systems. The parent compound, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is documented in chemical databases such as PubChem[1] and has been mentioned in studies focusing on protein-ligand interactions and potential antibacterial properties[2]. However, the introduction of a nitro group at the 7-position significantly alters the molecule's chemical properties, and its biological effects cannot be extrapolated from the parent compound.

The pyrrolopyridine scaffold is a versatile pharmacophore, with various isomers and derivatives showing promise in different therapeutic areas. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) with anti-inflammatory potential[3], and as highly selective ATM inhibitors with in vivo antitumor activity when combined with chemotherapy[4]. Other related structures, such as pyrrolo[3,2-d]pyrimidines, have been shown to target one-carbon metabolism with broad-spectrum antitumor efficacy in xenograft models[5].

These examples highlight the potential of the pyrrolopyridine core in drug discovery. However, they also underscore the importance of specific substitution patterns in determining biological activity and therapeutic utility. Without dedicated preclinical studies on 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, any discussion of its comparative efficacy would be purely speculative and would not meet the standards of scientific integrity.

Therefore, this guide cannot provide a comparative analysis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with other alternatives due to the absence of the necessary experimental data. Researchers and drug development professionals interested in this specific compound would need to undertake foundational in vitro and in vivo studies to establish its biological activity, safety profile, and therapeutic potential.

Future Directions

The exploration of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid would require a systematic research and development workflow.

Experimental Workflow for Future Investigation

cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Comparative Analysis synthesis Chemical Synthesis & Characterization in_vitro In Vitro Biological Screening (e.g., target binding, cell proliferation) synthesis->in_vitro Compound Availability adme_tox In Vitro ADME/Tox Profiling (Metabolic stability, cytotoxicity) in_vitro->adme_tox Demonstrated Activity pk_studies Pharmacokinetic Studies in Murine Models (Bioavailability, half-life) adme_tox->pk_studies Safety & Stability efficacy_models Efficacy Studies in Relevant Murine Models (e.g., xenograft, inflammation models) pk_studies->efficacy_models Dosing Regimen comparative_study Head-to-Head Comparison with Standard-of-Care efficacy_models->comparative_study Established Efficacy

Caption: Proposed workflow for the investigation of novel compounds.

This structured approach would be necessary to generate the data required for a comprehensive and objective comparison of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid against other therapeutic agents.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. ResearchGate. [Link]

  • Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... ResearchGate. [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. PubChem. [Link]

Sources

Validating 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Binding Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (MW: 207.14 Da) represents a highly privileged azaindole scaffold. Pyrrolo-pyridine derivatives are heavily utilized in modern drug discovery, acting as potent inhibitors for kinases and critical bacterial enzymes such as DprE1 in Mycobacterium tuberculosis[1]. However, validating the direct target engagement of such low-molecular-weight (LMW) fragments is biophysically demanding. Due to their small size, they generate inherently low binding signals, requiring assays with exceptional sensitivity and rigorous control over solvent artifacts[2].

This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical assays for validating LMW compounds and provides a field-proven, self-validating SPR protocol to ensure absolute data integrity.

Part 1: Objective Comparison of Binding Assays

When validating a ~207 Da fragment, the choice of biophysical assay dictates the reliability of the kinetic data. Below is a comparison of the four leading label-free technologies.

Assay TechnologySensitivity for LMW (<250 Da)Sample Consumption (Target Protein)Kinetic Data OutputThroughputBest Use Case for 7-nitro-1H-pyrrolo...
SPR (Biacore) Excellent (<0.1 RU noise)Low (~10-50 µg)Yes ( kon​ , koff​ , KD​ )HighGold Standard for LMW kinetic profiling.
BLI (Octet) Poor to ModerateLow (~10-50 µg)Yes (often limited for fast off-rates)HighQuick screening of larger biologics; struggles with <250 Da mass.
ITC N/A (Measures heat)High (Milligrams required)No (Thermodynamics: ΔH , ΔS , KD​ )LowOrthogonal validation of thermodynamics if protein yield is high.
MST ModerateVery Low (<1 µg)No ( KD​ only)MediumValidating binding in complex lysates or when protein is scarce.
The Causality Behind Choosing SPR

The fundamental equation governing SPR response is:

Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency

For 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (207 Da) binding to a typical 50 kDa target protein immobilized at 5000 Response Units (RU), the theoretical maximum signal ( Rmax​ ) is merely ~20.7 RU. Bio-Layer Interferometry (BLI) relies on optical thickness changes, which often fail to resolve such minute mass additions against background noise. Conversely, modern SPR systems utilize highly sensitive optical matrices capable of resolving <0.1 RU, making SPR the only reliable choice for extracting precise kon​ and koff​ rates for this compound[2],[3].

Assay_Selection Start LMW Fragment Validation (MW ~207 Da) HighSens High Sensitivity Required? Start->HighSens Thermo Thermodynamic Data Needed? Start->Thermo SPR SPR (Biacore) High Sensitivity, Low Sample HighSens->SPR Yes BLI BLI Lower Sensitivity for LMW HighSens->BLI No / Quick Screen Thermo->SPR No (Kinetics only) ITC ITC High Sample Consumption Thermo->ITC Yes

Decision matrix for selecting biophysical assays for low-molecular-weight fragments.

Part 2: Experimental Protocol – SPR Validation

To establish a self-validating system, this protocol incorporates internal controls, rigorous solvent correction, and reference subtraction.

Step 1: Sensor Surface Preparation (Target Immobilization)

Objective: Achieve a high-density target surface to maximize the LMW binding signal.

  • Chip Selection : Use a Series S Sensor Chip CM5 (carboxymethylated dextran matrix)[4].

  • Activation : Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Immobilization : Dilute the target protein (e.g., purified DprE1 or model kinase) to 10–50 µg/mL in 10 mM Sodium Acetate (pH scouted to be 0.5–1.0 units below the protein's pI). Inject until an immobilization level of 4000–5000 RU is reached.

  • Quenching : Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters[4].

  • Reference Channel : Perform the exact same activation and quenching steps on Flow Cell 1 (FC1) without the target protein to serve as a blank reference.

Step 2: Analyte Preparation & DMSO Matching

Causality: 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid requires DMSO for solubility. A 0.1% difference in DMSO between the running buffer and the sample causes a bulk refractive index shift of ~120 RU, completely masking the ~20 RU binding signal[3].

  • Stock Preparation : Dissolve the compound in 100% DMSO to a 50 mM stock.

  • Running Buffer : Prepare 1x PBS-P+ (or HBS-EP+) supplemented with exactly 5.0% DMSO. Filter (0.22 µm) and degas.

  • Analyte Dilution : Dilute the compound stock into the running buffer to create a dose-response series (e.g., 0.39 µM to 100 µM). Ensure the final DMSO concentration remains locked at 5.0%.

  • Solvent Correction Curve : Prepare a 5-point DMSO calibration series ranging from 4.5% to 5.8% DMSO in running buffer. This allows the software to correct for minute bulk volume exclusions during data analysis[3].

Step 3: SPR Assay Execution (Multi-Cycle Kinetics)
  • System Priming : Prime the system 3 times with the 5.0% DMSO running buffer. Run 3 startup cycles (buffer only) to stabilize the baseline[3].

  • Injection Parameters :

    • Flow Rate : 50 µL/min (High flow rates minimize mass transport limitations).

    • Contact Time : 60 seconds.

    • Dissociation Time : 180 seconds.

  • Regeneration : Because LMW compounds typically exhibit fast off-rates, chemical regeneration is often unnecessary. An extended buffer wash (extra wash step) is sufficient to return the signal to baseline[3].

SPR_Workflow Target Target Protein (Immobilization) Immobilization Amine Coupling (CM5 Chip, 5000 RU) Target->Immobilization SPR_Run SPR Assay (Multi-cycle Kinetics) Immobilization->SPR_Run Compound 7-nitro-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid Buffer DMSO Matching & Solvent Correction Compound->Buffer Buffer->SPR_Run Data Kinetic & Affinity Analysis (KD, kon, koff) SPR_Run->Data Sensorgram Output

Workflow for SPR-based target validation of low-molecular-weight compounds.

Part 3: Data Presentation & Interpretation

Once the assay is complete, the data must be double-referenced (subtracting the reference channel FC1 and the buffer-only blank injections). For small molecules like 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, binding often reaches equilibrium rapidly (square-shaped sensorgrams).

Simulated Comparative Binding Data

Below is a representative data summary comparing the target compound against a known standard inhibitor.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (Kinetic) KD​ (Steady-State) Rmax​ Achieved
7-nitro-1H-pyrrolo[3,2-b]... 4.5×104 0.15 3.3 µM3.5 µM18.5 RU
Reference Inhibitor 1.2×105 0.02 0.16 µM0.18 µM22.1 RU

Expert Insight on Data Interpretation : If the koff​ is faster than 0.1 s−1 , kinetic fitting (1:1 Langmuir model) may become mathematically unstable due to the rapid return to baseline. In such cases, the Steady-State Affinity model (plotting the equilibrium response Req​ against analyte concentration) provides a more robust and trustworthy KD​ calculation[2]. The close agreement between Kinetic KD​ and Steady-State KD​ in the table above validates the integrity of the interaction model.

Sources

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid standard reference material comparison

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Functionalized Azaindoles

In modern drug discovery, the pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged bioisostere of indole, offering improved water solubility and unique hydrogen-bonding profiles for kinase inhibition. The derivative 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190310-90-7) represents a highly functionalized, electron-deficient intermediate.

As an analytical target or internal standard, this molecule presents unique physicochemical challenges [1]. The strongly electron-withdrawing 7-nitro group significantly reduces the basicity of the pyridine nitrogen, while the 3-carboxylic acid moiety introduces polarity and pH-dependent ionization. Consequently, selecting the correct grade of Standard Reference Material (SRM) and deploying self-validating analytical workflows is critical for accurate quantitative NMR (qNMR) and LC-MS/MS pharmacokinetic assays [2].

Comparative Analysis of Reference Material Grades

Not all reference materials are created equal. The metrological traceability of your standard directly dictates the reliability of your downstream biological or chemical data. Below is an objective comparison of the three primary grades available for 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

ParameterCertified Reference Material (CRM)Analytical Standard GradeReagent / Building Block Grade
Purity Assignment Mass balance & qNMR (Traceable to SI)HPLC-UV / LC-MSHPLC-UV or NMR (Area %)
Purity Threshold ≥99.0% (Exact mass fraction provided) ≥98.0% ≥95.0%
Uncertainty ( U ) Calculated & reported (e.g., ±0.5% )Not strictly definedNot reported
Metrological Traceability Yes (e.g., NIST, BIPM standards)Lot-specific, internal calibrationNone
Primary Application GLP Bioanalysis, Method ValidationRoutine R&D, Discovery PKOrganic Synthesis
Relative Cost High ( )Moderate ( )Low ($)

Data Synthesis Note: For absolute quantification in late-stage drug development, CRMs are mandatory to comply with ISO/IEC 17025 standards. For early-stage discovery, Analytical Standards provide a cost-effective balance.

Traceability SI SI Base Units (Mass / Amount of Substance) NIST Primary Reference Standard (e.g., NIST PS1) SI->NIST CRM Certified Reference Material (CRM) 7-nitro-pyrrolo[3,2-b]pyridine-3-carboxylic acid NIST->CRM WS Working Standard (Routine LC-MS/MS Calibration) CRM->WS

Fig 1: Metrological traceability hierarchy for reference materials.

Self-Validating Experimental Protocols

To establish a completely trustworthy analytical system, we must not rely solely on the manufacturer's Certificate of Analysis (CoA). The following protocols demonstrate how to self-validate the standard using first-principles chemistry.

Protocol A: Absolute Purity Determination via qNMR

Quantitative NMR (qNMR) is the gold standard for purity assignment because the signal area is directly proportional to the number of nuclei, independent of the molecule's UV extinction coefficient [2].

Causality & Mechanism: 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibits strong intermolecular hydrogen bonding. We select DMSO-d6 as the solvent because its high polarity disrupts these networks, ensuring sharp, well-resolved resonances. We use a traceable internal standard (IS), such as Maleic Acid CRM, because its singlet resonance ( ∼6.26 ppm) does not overlap with the aromatic azaindole protons ( ∼7.5−8.5 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately co-weigh ∼10 mg of the 7-nitro azaindole standard and ∼5 mg of Maleic Acid CRM into a static-free weighing boat using a microbalance ( d=0.001 mg).

  • Dissolution: Transfer quantitatively to a vial and dissolve in 1.0 mL of high-purity DMSO-d6. Vortex for 60 seconds.

  • NMR Acquisition (Critical Step): Acquire 1H NMR at 400 MHz or higher. Set the relaxation delay ( D1​ ) to ≥60 seconds. Why? The D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Failure to do so results in truncated integrals and artificially skewed purity data.

  • Calculation: Calculate the exact mass fraction ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Protocol B: LC-MS/MS Method Validation

Once the exact mass fraction is established via qNMR, the standard is used to calibrate LC-MS/MS assays for pharmacokinetic studies.

Causality & Mechanism: The molecular weight of the target is 207.14 g/mol [3]. While azaindoles typically ionize well in positive Electrospray Ionization (ESI+), the strongly electron-withdrawing 7-nitro group depletes electron density from the pyridine ring. Conversely, the 3-carboxylic acid readily deprotonates. Therefore, Negative ESI (ESI-) yields vastly superior signal-to-noise ratios.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock in Methanol, corrected for the exact qNMR purity.

  • Chromatography: Inject 2 μ L onto a polar-endcapped C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).

  • Mobile Phase: Use Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Why Formic Acid in negative mode? Although it seems counterintuitive to use an acid when seeking a deprotonated [M−H]− ion, the gas-phase dynamics of ESI often allow formic acid to improve droplet desolvation without completely suppressing the ionization of the strong azaindole-carboxylic acid.

  • MRM Transitions: Monitor the primary transition m/z206.1→162.1 . This represents the [M−H]− parent ion losing CO2​ (44 Da) from the carboxylic acid moiety, a highly stable and reproducible fragmentation pathway [4].

Validation Sample 7-Nitro Azaindole Sample qNMR qNMR Purity Assessment Sample->qNMR LCMS LC-MS/MS Method Dev Sample->LCMS qNMR->LCMS Exact Mass Fraction Result Validated Calibration Curve LCMS->Result IS Traceable IS (e.g., Maleic Acid) IS->qNMR

Fig 2: Self-validating workflow integrating qNMR purity assignment with LC-MS/MS.

Conclusion

When working with complex, multi-functionalized heterocycles like 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, assuming nominal purity from a basic reagent supplier introduces unacceptable risk into drug development pipelines. By procuring Analytical or CRM grade standards and subjecting them to a self-validating qNMR-to-LC-MS/MS workflow, researchers guarantee metrological traceability, ensuring that downstream biological and pharmacokinetic data remain unassailable.

References

  • Bureau International des Poids et Mesures (BIPM). Organic Reference Materials and Chemical Measurement. Retrieved from [Link]

  • ResearchGate. Development of an improved standard reference material for accurate qNMR and LC-MS characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18754117, 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from[Link]

Safety Operating Guide

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190310-90-7) is a critical logistical operation for drug development laboratories. As a bifunctional heterocyclic building block, this compound features both a reactive carboxylic acid moiety and an electron-withdrawing nitroaromatic system.

Standard aqueous drain disposal is strictly prohibited. Improper segregation can lead to exothermic reactions in waste carboys, while environmental release poses severe risks of groundwater contamination due to the ecological persistence of nitroaromatic compounds[1][2].

This guide provides a self-validating, causally driven methodology for the safe segregation, containerization, and final disposition of this compound.

Chemical Profiling & Risk Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The nitro group (-NO₂) on the azaindole core acts as an internal oxidant. If inadvertently mixed with strong reducing agents (e.g., sodium borohydride, DTT) in a generic waste jug, the nitro group can undergo a highly exothermic reduction to an amine, leading to rapid gas evolution and closed-container pressurization[3]. Furthermore, nitroaromatics are highly resistant to environmental hydrolysis, meaning they persist indefinitely in aquatic ecosystems if not destroyed via high-temperature incineration[1][2].

Table 1: Operational Hazard and Disposal Profile

ParameterValue / DescriptionOperational Implication for Disposal
Chemical Class Nitroaromatic Heterocyclic AcidMust be segregated from reducing agents and strong bases[4].
GHS Hazards H302, H315, H319, H335Requires full PPE (nitrile gloves, goggles) during waste handling.
Environmental Fate Resistant to hydrolysis; persistentZero-drain policy. Must not enter municipal wastewater[2].
Primary Incompatibilities Strong oxidizers, reducing agentsDo not store in the same secondary containment as peroxides or hydrides.
Final Disposition High-Temperature IncinerationMust be processed by a licensed RCRA hazardous waste contractor[5].

Standard Operating Procedure (SOP): Waste Segregation and Disposal

This methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and the OSHA Laboratory Standard (29 CFR 1910.1450)[5]. Every step is designed as a self-validating system to prevent accidental mixing and ensure chain-of-custody.

Phase 1: Waste Characterization & State Determination

Causality: The physical state of the compound dictates the container material and the specific downstream incineration process.

  • Identify the Waste Stream: Determine if the waste is a pure solid (e.g., expired reagent, synthesis byproduct), a contaminated consumable (e.g., filter paper, Kimwipes), or dissolved in an organic solvent (e.g., DMSO or DMF from biological assays).

  • Validation Check: Verify the pH of any liquid waste stream containing the compound. It should be near neutral (pH 5-7). If highly acidic or basic, it must be neutralized prior to sealing to prevent slow gas evolution.

Phase 2: Containerization

Causality: Nitroaromatics can slowly degrade certain low-density plastics over time, especially when dissolved in aggressive solvents like DMF.

  • Solid Waste: Transfer solid powders and contaminated consumables into a high-density polyethylene (HDPE) or borosilicate glass wide-mouth jar with a PTFE-lined screw cap.

  • Liquid/Solvent Waste: Funnel solutions into an EHS-approved "Non-Halogenated Organic Waste" carboy (or "Halogenated" if dissolved in DCM/Chloroform).

  • Validation Check: Inspect the container threads for powder residue before capping. Wipe the threads with a solvent-dampened tissue to ensure a perfect seal. Do not over-tighten the cap; leave a micro-margin for pressure equilibration.

Phase 3: Segregation & Labeling

Causality: Unidentified "mystery powders" trigger expensive, mandatory analytical testing by disposal contractors and pose severe risks to waste handlers[4].

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly write the full chemical name: "7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid". Do not use acronyms or structural drawings. Check the hazard boxes for "Toxic" and "Irritant".

  • Segregation: Place the sealed container in a Satellite Accumulation Area (SAA) utilizing secondary containment. Ensure the containment bin does not house strong acids, strong bases, or oxidizers[3][6].

  • Validation Check: Cross-reference the waste label against the laboratory's digital chemical inventory to ensure the mass of the disposed chemical matches the depleted stock.

Phase 4: Final Disposition
  • EHS Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Under RCRA guidelines, hazardous waste must be removed from the SAA within 90 days of the accumulation start date[5].

Emergency Spill Response & Decontamination Workflow

In the event of a powder spill on the benchtop or floor, aggressive dry sweeping will aerosolize the irritating nitroaromatic dust, leading to inhalation exposure.

  • Containment: Immediately cover the spilled powder with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress aerosolization.

  • Collection: Use a non-sparking, anti-static plastic scoop to lift the damp powder and the absorbent pads. Deposit them directly into a solid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution. The carboxylic acid moiety will deprotonate, increasing the compound's aqueous solubility and allowing for complete removal from the bench surface.

  • Validation Check: Perform a visual inspection of the area using a high-intensity white light. 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically exhibits a slight yellow/tan hue; ensure no colored residue remains in the microscopic pores of the benchtop.

Disposal Logistics Visualization

The following workflow illustrates the logical decision tree for processing this specific chemical waste stream safely.

G Start Waste Generation: 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent (e.g., DMSO, DMF) State->Liquid SolidPack Pack in sealed HDPE or Glass vial Solid->SolidPack LiquidPack Transfer to compatible Solvent Waste Jug Liquid->LiquidPack Incompat Verify Segregation: NO Oxidizers, NO Strong Bases SolidPack->Incompat LiquidPack->Incompat Label Apply Hazardous Waste Label: 'Organic Nitro Compound' Incompat->Label Store Store in Secondary Containment (< 90 Days) Label->Store Disposal EHS Pickup for High-Temperature Incineration Store->Disposal

Workflow for the safe segregation and disposal of nitroaromatic laboratory waste.

References

  • How to Store and Dispose of Extremely Hazardous Chemical Waste Source: UC San Diego Environment, Health & Safety URL:[Link]

  • Toxicological Profile for Nitroaromatics Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • Laboratory Hazardous Waste Management Manual Source: Ontario Tech University URL:[Link]

  • Technical Fact Sheet – Dinitrotoluene (DNT) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Biological/Chemical Waste Management Source: National Science Teaching Association (NSTA) URL:[Link]

Sources

Personal protective equipment for handling 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

As a researcher or drug development professional handling specialized heteroaromatic compounds, your safety architecture must be as rigorous as your chemistry. 7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190310-90-7) is a highly functionalized building block. However, the combination of a nitroaromatic core and a pyrrolopyridine moiety presents specific acute toxicity and environmental hazards [1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile & Mechanistic Risk Assessment

Before donning PPE, it is critical to understand why specific protections are required. The physicochemical properties of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid dictate its risk profile.

Table 1: Hazard Profile & Mechanistic Causality

Hazard ClassGHS IndicatorsMechanistic Origin & Causality
Acute Toxicity (Oral/Dermal) H301, H302, H311The lipophilic nitroaromatic core facilitates rapid dermal absorption, potentially leading to systemic toxicity (e.g., methemoglobinemia) [2].
Skin/Eye Irritation H315, H319The basic nitrogen atoms in the pyrrolopyridine ring act as localized irritants to mucous membranes and ocular tissue.
Respiratory Hazard H335Fine crystalline powders easily aerosolize. Inhalation introduces the compound directly across the alveolar membrane.
Environmental Toxicity H411Nitroaromatics are highly resistant to environmental hydrolysis and persist in aquatic ecosystems, requiring strict RCRA disposal [2].

Personal Protective Equipment (PPE) Architecture

Standard laboratory attire is insufficient for handling acutely toxic nitroaromatic powders. Your PPE must create an impermeable, multi-layered barrier.

A. Hand Protection: The Double-Glove Mandate

Pyridine derivatives can exhibit rapid breakthrough times in standard latex or thin nitrile [4]. Double-layering protects against both chemical permeation and abrasive powder micro-tears.

  • Inner Layer (Dexterity): 4-5 mil Nitrile.

  • Outer Layer (Chemical/Abrasion Barrier): 8-10 mil Heavy-Duty Nitrile or Neoprene.

  • Validation Step: Before donning, inflate the inner glove with air and roll the cuff tightly. If no air escapes, the structural integrity of the barrier is validated. Latex is strictly prohibited.

B. Respiratory & Engineering Controls

Powder handling must never occur on an open bench.

  • Primary Control: A certified Chemical Fume Hood (CFH) or Ventilated Balance Enclosure (VBE) [5].

  • Secondary Control: If engineering controls fail or are not feasible during a bulk transfer, a NIOSH-approved N95/P100 particulate respirator or Powered Air-Purifying Respirator (PAPR) is required. Dust masks are not a substitute for proper respiratory protection [5].

C. Eye, Face, & Body Protection
  • Eyes: ANSI Z87.1+ certified chemical splash goggles. Safety glasses with side shields do not provide adequate protection against fine airborne dust.

  • Body: A Flame-Resistant (FR) lab coat (e.g., Nomex) with knit cuffs. Knit cuffs prevent the sleeves from riding up, eliminating exposed skin at the wrists.

Operational Protocol: Handling & Transfer

This protocol utilizes a self-validating system to ensure environmental containment at every step.

Step 1: Environmental Verification

  • Action: Verify the CFH digital flow monitor reads between 0.4–0.6 m/s.

  • Validation: Tape a 2-inch piece of tissue to the bottom of the sash. It must pull steadily inward, visually validating negative pressure before you open the chemical container.

Step 2: Workspace Preparation

  • Action: Clear the hood of incompatible materials (strong oxidizers, reducing agents). Line the working surface with a disposable, absorbent bench pad (polyethylene backing facing down).

Step 3: Weighing & Transfer

  • Action: Use grounded, anti-static spatulas and anti-static weigh boats.

  • Causality: Nitroaromatic powders can be sensitive to static discharge. Anti-static tools prevent the powder from clinging to the spatula and aerosolizing into the breathing zone [3].

  • Validation: The powder slides cleanly off the spatula without "jumping" or clinging to the plastic, confirming static dissipation.

Step 4: De-gowning & Containment

  • Action: Remove the heavily contaminated outer gloves inside the fume hood. Dispose of them immediately in the solid waste container.

  • Causality: Removing outer gloves inside the hood ensures that any microscopic powder residue remains trapped within the negative pressure zone, preventing laboratory contamination [5].

Emergency Spill Response

Nitroaromatic powder spills require immediate, specific intervention to prevent aerosolization.

  • Isolate: Alert personnel and restrict access to the area.

  • Suppress (Do NOT Dry Sweep): Dry sweeping will immediately aerosolize the toxic powder. Mist the spill lightly with a compatible, non-reactive solvent (e.g., water or a dilute alcohol, if chemically safe for your specific reaction context) to suppress dust [3].

  • Absorb: Wipe the area with damp absorbent pads, working from the outside in. Alternatively, use a specialized HEPA-filtered vacuum dedicated to hazardous powders.

  • Sanitize: Wash the surface with a mild detergent solution to remove residual traces, as nitroaromatics can leave persistent films.

Waste Segregation & Disposal Plan

7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is classified as an EPA hazardous waste and must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines [2]. Never dispose of this compound down the drain.

  • Solid Waste: Collect all contaminated bench pads, weigh boats, and outer gloves. Place them in a rigid, leak-proof High-Density Polyethylene (HDPE) container. HDPE shows excellent chemical resistance to pyridine derivatives [4]. Label clearly as "Hazardous Waste - Toxic Solid (Nitroaromatic)".

  • Liquid Waste: If the compound is solubilized (e.g., in DMSO, DMF, or halogenated solvents), segregate the waste into the appropriate organic waste stream. Ensure the waste carboy is kept closed and stored in secondary containment.

Workflow Visualization

G Start 1. Pre-Operation Verify Fume Hood Flow (0.4-0.6 m/s) PPE 2. PPE Donning Double-Glove, FR Coat, Goggles Start->PPE Handling 3. Handling & Transfer Use Anti-Static Spatulas PPE->Handling SpillCheck Accidental Spill? Handling->SpillCheck SpillResponse Emergency Response Wet-Wipe or HEPA Vac (NO Dry Sweeping) SpillCheck->SpillResponse Yes Degowning 4. De-gowning Remove Outer Gloves in Hood SpillCheck->Degowning No SpillResponse->Degowning Waste 5. Waste Segregation EPA Hazardous Waste Degowning->Waste Solid Solid Waste HDPE Container Waste->Solid Liquid Liquid Waste Compatible Solvent Stream Waste->Liquid

Figure 1: Operational workflow and emergency spill response for handling nitro-pyrrolopyridine derivatives.

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